molecular formula C37H52Cl2N2O11 B7801168 (+)-Tubocurarine chloride pentahydrate CAS No. 8063-06-7

(+)-Tubocurarine chloride pentahydrate

Cat. No.: B7801168
CAS No.: 8063-06-7
M. Wt: 771.7 g/mol
InChI Key: WMIZITXEJNQAQK-GGDSLZADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis.
A neuromuscular blocker and active ingredient in CURARE;  plant based alkaloid of Menispermaceae.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZITXEJNQAQK-GGDSLZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930274
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6989-98-6, 57-94-3
Record name Tubocurarine chloride [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubocurarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBOCURARINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900961Z8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological profile of (+)-tubocurarine chloride pentahydrate as a neuromuscular blocker

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of (+)-Tubocurarine Chloride Pentahydrate

Foreword: The Prototypical Neuromuscular Blocker

(+)-Tubocurarine, derived from the potent South American arrow poison known as curare, holds a foundational place in pharmacology.[1][2][3] Although its clinical use has been largely superseded by synthetic agents with more favorable safety profiles, its study remains critical for understanding the principles of neuromuscular transmission and blockade.[1][4] This guide provides a comprehensive technical overview of (+)-tubocurarine's pharmacological profile, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the established experimental methodologies used for its characterization, grounding our discussion in the causality that drives scientific inquiry in this field.

Chemical and Physical Properties

(+)-Tubocurarine is a benzylisoquinoline alkaloid, existing as a mono-quaternary amine.[1][5] Its rigid, bulky structure is crucial for its interaction with the nicotinic acetylcholine receptor. The pentahydrate form of its chloride salt is typically used in experimental and historical clinical settings.

  • Chemical Formula: C₃₇H₄₂Cl₂N₂O₆

  • Molar Mass: 681.65 g·mol⁻¹

  • Key Structural Feature: The presence of quaternary ammonium groups allows it to bind to the anionic sites of the nicotinic acetylcholine receptor, mimicking the quaternary amine of acetylcholine.[5]

Mechanism of Action: Competitive Antagonism and Beyond

The primary mechanism of (+)-tubocurarine is competitive antagonism at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.[6][7][8]

Upon arrival of an action potential at the motor nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. It then binds to nAChRs, which are ligand-gated ion channels. This binding opens the channels, allowing an influx of sodium ions and causing depolarization of the muscle membrane (the end-plate potential). If this potential reaches a threshold, it triggers a muscle action potential, leading to contraction.

(+)-Tubocurarine, administered parenterally, competes with ACh for the same binding sites on the nAChR.[8] By occupying these sites without activating the receptor, it prevents ACh from binding and thus inhibits depolarization.[5] This is the hallmark of a non-depolarizing neuromuscular block. The blockade is surmountable; increasing the concentration of ACh in the synaptic cleft, for example by administering an acetylcholinesterase inhibitor like neostigmine, can reverse the effect.[6][8]

Further research reveals a more complex interaction than simple competition:

  • Channel Block: Some evidence suggests that tubocurarine can also physically block the open ion channel of the nAChR in a voltage-dependent manner, contributing to the neuromuscular blockade.[8][9][10]

  • Presynaptic Effects: Tubocurarine may also have effects on presynaptic receptors, potentially affecting the release of acetylcholine during repetitive stimulation.[4][11]

The binding sites for tubocurarine are located at the interfaces between the α and γ subunits (high-affinity site) and the α and δ subunits (low-affinity site) of the fetal-type nAChR.[12][13]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle Ca2+ influx triggers ACh Release ACh Release ACh Vesicle->ACh Release ACh ACh Release->ACh nAChR nACh Receptor ACh->nAChR Binds Tubocurarine Tubocurarine->nAChR Competitively Blocks Ion Channel Na+ Channel (Closed) nAChR->Ion Channel Prevents Opening Depolarization No Depolarization (Muscle Relaxation) Ion Channel->Depolarization

Figure 1. Mechanism of (+)-tubocurarine at the neuromuscular junction.

Pharmacokinetic Profile

The disposition of (+)-tubocurarine in the body follows a multi-compartment model, typically a two-compartment open model.[6] Its highly polar, ionized nature restricts its movement across lipid membranes, resulting in a small volume of distribution.

ParameterValue (Adult Human)Notes
Onset of Action ~5 minutesRelatively slow onset compared to modern agents.[5]
Duration of Action 60 - 120 minutesLong-acting neuromuscular blocker.[5]
Volume of Distribution (Vdss) 0.30 ± 0.10 L/kgIncreases in neonates and infants.[14]
Elimination Half-Life (t½β) ~89 - 124 minutesSignificantly longer in neonates (~174 min) and in patients with renal failure.[2][6][14]
Total Body Clearance ~56 ml/minPrimarily via renal and, to a lesser extent, biliary excretion.[15]
Plasma Protein Binding ~50%[5]
Elimination Primarily unchanged in urine (~40-95%) and bile (~12%).[2][15]Does not undergo significant metabolism.[15]

Causality Insight: The prolonged half-life in neonates is a direct consequence of their immature renal function, highlighting the critical role of the kidneys in clearing the drug.[14] Similarly, the prolonged blockade in patients with renal failure is due to decreased elimination, not increased sensitivity at the receptor level.[2]

Pharmacodynamic Profile

The primary pharmacodynamic effect of (+)-tubocurarine is dose-dependent skeletal muscle relaxation, progressing to flaccid paralysis.[5] The effect is not uniform across all muscle groups; smaller, rapidly moving muscles of the eyes, jaw, and larynx are affected first, followed by the larger muscles of the limbs and trunk, and finally the intercostal muscles and the diaphragm.[5] Recovery occurs in the reverse order.

ParameterValueSpecies/ModelNotes
IC₅₀ 41 ± 2 nMMouse muscle nAChR (BC3H-1 cells)Concentration causing 50% inhibition of receptor function.[9]
Kd (high affinity) 35 nMTorpedo nAChRDissociation constant for the high-affinity binding site (α-γ).[12]
Kd (low affinity) 1.2 µMTorpedo nAChRDissociation constant for the low-affinity binding site (α-δ).[12]
ED₅₀ (humans) 0.25 mg/kgIn vivo (thumb adduction)Effective dose for 50% twitch depression at 0.1 Hz stimulation.[16]
ED₉₅ (humans) 0.52 mg/kgIn vivo (thumb adduction)Effective dose for 95% twitch depression at 0.1 Hz stimulation.[16]
ED₅₀ (cat) 105 µg/kgIn vivo (gastrocnemius muscle)[13]

Causality Insight: The apparent potency of tubocurarine is highly dependent on the frequency of nerve stimulation used for assessment.[16] Higher frequencies (e.g., 1.0 Hz) lead to a much lower calculated ED₅₀ compared to lower frequencies (0.1 Hz). This is likely due to presynaptic effects where the drug interferes with the mobilization of ACh vesicles during high-frequency stimulation, a phenomenon known as "fade." This underscores the necessity of standardizing stimulation parameters in pharmacodynamic studies.

Adverse Effects and Clinical Considerations

The clinical utility of (+)-tubocurarine is limited by two significant side effects, both of which are direct consequences of its chemical structure and off-target interactions.

  • Histamine Release: Tubocurarine is a potent inducer of histamine release from mast cells.[5][17] This is not a receptor-mediated effect but rather a direct chemical interaction. The released histamine can cause hypotension (due to vasodilation), bronchospasm, and excessive salivary and bronchial secretions.[5][18] This makes the drug particularly hazardous for patients with asthma or significant cardiovascular disease.[5]

  • Ganglionic Blockade: At therapeutic doses, tubocurarine can block nicotinic receptors at autonomic ganglia.[4] This blockade, particularly of the sympathetic ganglia, inhibits compensatory cardiovascular reflexes and contributes significantly to hypotension.[4]

These side effects were the primary impetus for the development of newer, more specific neuromuscular blockers with minimal histamine-releasing or ganglion-blocking properties.

Key Experimental Methodologies

A robust pharmacological characterization of a neuromuscular blocker like (+)-tubocurarine requires a combination of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of tubocurarine for the nicotinic acetylcholine receptor.

Causality: This assay directly quantifies the interaction between the drug and its molecular target, independent of downstream physiological events. It is a crucial first step in understanding the drug's potency and specificity. Competition binding assays are used to determine the affinity of an unlabeled drug (tubocurarine) by measuring its ability to displace a labeled ligand with known affinity.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source:

    • Homogenize tissue rich in nAChRs (e.g., electric organ from Torpedo californica or cultured BC3H-1 cells expressing muscle-type nAChRs) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[19][20]

    • Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Procedure:

    • In a series of tubes, add a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-α-bungarotoxin).[20]

    • Add increasing concentrations of unlabeled (+)-tubocurarine (the competitor).

    • To determine non-specific binding, prepare a set of tubes containing the radioligand and a saturating concentration of a known nAChR antagonist (e.g., high-concentration unlabeled α-bungarotoxin).

    • Initiate the binding reaction by adding the membrane preparation to all tubes.

    • Incubate at a defined temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the logarithm of the tubocurarine concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of tubocurarine that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo Phrenic Nerve-Hemidiaphragm Assay

Objective: To assess the functional effect of tubocurarine on neuromuscular transmission in an isolated tissue preparation.

Causality: This assay provides a functional measure of neuromuscular blockade in a controlled ex vivo environment, bridging the gap between molecular binding and whole-animal response. It allows for the determination of potency (EC₅₀) and the characterization of the block (e.g., fade in response to tetanic stimulation).

Protocol:

  • Tissue Dissection:

    • Humanely euthanize a small rodent (e.g., mouse or rat).[21][22]

    • Perform a thoracotomy to expose the diaphragm and phrenic nerve.[22]

    • Carefully dissect one hemidiaphragm with a significant length of the phrenic nerve still attached.[23]

  • Experimental Setup:

    • Mount the preparation in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Attach the central tendon of the diaphragm to an isometric force transducer and the costal margin to a fixed hook in the bath.

    • Place the phrenic nerve across a pair of stimulating electrodes.

  • Data Acquisition:

    • Apply a resting tension to the muscle (e.g., 1 g).

    • Stimulate the phrenic nerve with supramaximal single pulses (e.g., 0.1 Hz frequency, 0.1 ms pulse width) to elicit twitch contractions.[21]

    • Allow the preparation to equilibrate until a stable baseline twitch height is achieved.

    • Record the isometric contractions using a data acquisition system.

  • Drug Application and Analysis:

    • Construct a cumulative concentration-response curve. Add increasing concentrations of (+)-tubocurarine to the organ bath at set intervals, allowing the response to stabilize at each concentration.

    • Measure the percentage inhibition of the baseline twitch height at each concentration.

    • Plot the percentage inhibition against the log concentration of tubocurarine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Dissect Dissect Hemidiaphragm & Phrenic Nerve Mount Mount in Organ Bath Dissect->Mount Connect Connect to Force Transducer & Stimulating Electrodes Mount->Connect Equilibrate Equilibrate & Establish Baseline Twitch Connect->Equilibrate Start Stimulation AddDrug Add Cumulative Concentrations of Tubocurarine Equilibrate->AddDrug Record Record Twitch Inhibition AddDrug->Record For each concentration Plot Plot % Inhibition vs. [Log Drug] Record->Plot Calculate Calculate EC50 Plot->Calculate

Figure 2. Workflow for the Phrenic Nerve-Hemidiaphragm Assay.

In Vivo Neuromuscular Blockade Assessment

Objective: To determine the potency (ED₅₀) and duration of action of tubocurarine in a living animal.

Causality: This is the most physiologically relevant assay, integrating the drug's pharmacokinetic and pharmacodynamic properties. It allows for the assessment of the overall effect of the drug in a complex biological system. The sciatic nerve-tibialis anterior model is a classic preparation for this purpose.[7]

Protocol: Sciatic Nerve-Tibialis Anterior Preparation (Rat Model)

  • Animal Preparation:

    • Anesthetize a rat (e.g., with urethane or a suitable inhalational anesthetic). Ensure adequate depth of anesthesia throughout the experiment.

    • Cannulate the trachea for artificial ventilation if necessary, and a femoral or jugular vein for intravenous drug administration.

    • Expose the sciatic nerve in the thigh through a small incision.[24]

    • Isolate the tendon of the tibialis anterior muscle and attach it via a suture to an isometric force transducer. Stabilize the leg to prevent movement.

  • Experimental Setup:

    • Place stimulating electrodes on the isolated sciatic nerve.

    • Stimulate the nerve with supramaximal single pulses (e.g., 0.1 Hz) and record the evoked twitch tension of the tibialis anterior muscle.

  • Drug Administration and Monitoring:

    • Once a stable baseline twitch response is obtained, administer a bolus intravenous dose of (+)-tubocurarine.

    • Continuously record the twitch tension to observe the onset, maximal effect, and duration of the neuromuscular blockade.

    • Determine the ED₅₀ by administering different doses to separate groups of animals and calculating the dose that produces a 50% reduction in twitch height.

Clinical Assessment: Train-of-Four (TOF) Monitoring

Objective: To monitor the depth of neuromuscular blockade in a clinical or research setting.

Causality: TOF stimulation is a non-invasive method to functionally assess the degree of receptor blockade. The characteristic "fade" (the progressive decrease in twitch height from the first to the fourth stimulus) seen with non-depolarizing blockers is a result of presynaptic effects, where the blocker impairs the mobilization of ACh reserves. The ratio of the fourth twitch to the first (T4/T1 ratio) provides a quantitative measure of recovery from blockade.

Protocol:

  • Electrode Placement: Place two stimulating electrodes over the path of a peripheral nerve, typically the ulnar nerve at the wrist.[25]

  • Determine Supramaximal Stimulus: Before administering the blocker, deliver single twitches of increasing current until the muscle response (thumb adduction) no longer increases. Set the stimulus current to be slightly above this level (supramaximal).[26]

  • TOF Stimulation:

    • Deliver four supramaximal stimuli at a frequency of 2 Hz (four pulses over 2 seconds).[27]

    • This train can be repeated every 10-12 seconds.[27]

  • Assessment:

    • Qualitative (Visual/Tactile): Count the number of observable twitches (the TOF count). A count of 1-2 out of 4 indicates an adequate surgical block.[26]

    • Quantitative (Acceleromyography/Mechanomyography): Measure the amplitude of the first (T1) and fourth (T4) twitches. Calculate the TOF ratio (T4/T1). A TOF ratio ≥ 0.9 is generally required to confirm adequate recovery from neuromuscular blockade before extubation.[1]

Conclusion

(+)-Tubocurarine chloride pentahydrate, while historically significant, serves as a quintessential tool for understanding the pharmacology of the neuromuscular junction. Its profile as a long-acting, non-depolarizing blocker with significant side effects from histamine release and ganglionic blockade provides a benchmark against which all other neuromuscular blockers are measured. A thorough characterization, employing a logical progression from molecular binding assays to integrated in vivo models, is essential for elucidating the complete pharmacological profile of any agent in this class. The methodologies described herein represent the foundational, self-validating systems required for such an investigation, providing the trustworthy and accurate data demanded by modern drug development.

References

  • Ramzan, I. M., Shanks, C. A., & Triggs, E. J. (1978). Studies of d-tubocurarine pharmacokinetics in humans and dogs. Anaesthesia and Intensive Care, 6(1), 30-35. [Link]

  • Murphy, G. S., & Szokol, J. W. (n.d.). Monitoring Neuromuscular Blockade. Anesthesiology, American Society of Anesthesiologists. [Link]

  • Axis Neuromonitoring. (2018). Train of Four (TOF) Monitoring: Are We Doing It The Right Way?[Link]

  • Quinte Health Care. (2019). Peripheral Nerve Stimulation/Train of Four (TOF) Monitoring. [Link]

  • Wenningmann, I., & Dilger, J. P. (2001). The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. Molecular Pharmacology, 60(4), 790-796. [Link]

  • Su, J. Y., & Lee, C. (1974). Isolated, blood-perfused phrenic nerve-diaphragm preparation of the dog: description of a new method and effects of neuromuscular blocking agents on twitch tension and blood flow. The Journal of pharmacology and experimental therapeutics, 189(3), 569-577. [Link]

  • Meijer, D. K., Weitering, J. G., Vermeer, G. A., & Scaf, A. H. (1979). Comparative pharmacokinetics of d-tubocurarine and metocurine in man. Anesthesiology, 51(5), 402-407. [Link]

  • Fisher, D. M., O'Keeffe, C., Stanski, D. R., Cronnelly, R., Miller, R. D., & Gregory, G. A. (1982). Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults. Anesthesiology, 57(3), 203-208. [Link]

  • Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]

  • Sheffield Bioscience Programs. (n.d.). A computer simulation of experiments which may be performed on cat sciatic nerve-tibialis anterior muscle in vivo to teach the essentials of neuromuscular pharmacology. [Link]

  • Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]

  • Pedersen, S. E., & Cohen, J. B. (1990). d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2785-2789. [Link]

  • Miller, R. D., Matteo, R. S., Benet, L. Z., & Sohn, Y. J. (1977). The pharmacokinetics of d-tubocurarine in man with and without renal failure. The Journal of pharmacology and experimental therapeutics, 202(1), 1-7. [Link]

  • Eldefrawi, A. T., Eldefrawi, M. E., Albuquerque, E. X., Oliveira, A. C., Mansour, N., Adler, M., Daly, J. W., Brown, G. B., Burgermeister, W., & Witkop, B. (1977). Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 2172-2176. [Link]

  • Basta, S. J., Savarese, J. J., Ali, H. H., Moss, J., & Gionfriddo, M. (1983). Inhibition of d-tubocurarine-induced histamine release by halothane. Anesthesiology, 58(5), 438-441. [Link]

  • Penn Medicine. (2020). Nursing Management of Continuous Neuromuscular Blocking Agents (NMBA). [Link]

  • iWorx. (n.d.). Experiment AN-3: Neuromuscular Studies. [Link]

  • Moss, J., Rosow, C. E., Savarese, J. J., Philbin, D. M., & Kniffen, K. J. (1981). Role of histamine in the hypotensive action of d-tubocurarine in humans. Anesthesiology, 55(1), 19-25. [Link]

  • Savarese, J. J. (1979). The autonomic margins of safety of metocurine and d-tubocurarine in the cat. Anesthesiology, 50(1), 40-46. [Link]

  • Ali, H., Gristwood, R. W., & Pearce, F. L. (1986). Some studies on the release of histamine from mast cells treated with d-tubocurarine. Agents and actions, 18(1-2), 71-73. [Link]

  • Kubota, Y. (1986). Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells. British journal of anaesthesia, 58(12), 1397-1403. [Link]

  • Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]

  • Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]

  • ResearchGate. (2025). (PDF) Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor - Ligand orientation at the binding site. [Link]

  • Arias, H. R., Valenzuela, C. F., & Johnson, D. A. (1997). Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site. The Journal of biological chemistry, 272(40), 25071-25078. [Link]

  • Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]

  • Ali, H. H., Savarese, J. J., & Basta, S. J. (1979). Stimulus frequency and dose-respone curve to d-tubocurarine in man. Anesthesiology, 51(3), 235-241. [Link]

  • ResearchGate. (n.d.). Experimental setup for acute in vivo rat sciatic nerve studies. [Link]

  • Suarez-Kurtz, G., & Brazil, O. V. (1985). Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium. Anesthesiology, 62(6), 754-758. [Link]

  • Scuka, M., & Mozrzymas, J. W. (1992). Kinetics of (+)-tubocurarine blockade at the neuromuscular junction. Progress in neurobiology, 38(1), 19-31. [Link]

  • ResearchGate. (n.d.). Structures of d-tubocurarine analogs. [Link]

  • Green, W. N., & Claudio, T. (1994). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(6), 3426-3436. [Link]

  • Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]

  • Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]

  • Bergh, N. P. (1953). Studies on the reaction of the isolated phrenic nerve diaphragm preparation of various species to certain agents causing a neuromuscular block. Scandinavian journal of clinical and laboratory investigation. Supplementum, 5(Suppl 7), 5-29. [Link]

  • DEA. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. [Link]

  • Gordon, T., & Sulaiman, O. A. (2009). Reinnervation of the Tibialis Anterior Following Sciatic Nerve Crush Injury: A Confocal Microscopic Study in Transgenic Mice. Journal of visualized experiments : JoVE, (34), 1606. [Link]

  • Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]

  • Krotov, V., & Kopach, O. (2024). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Bio-protocol. [Link]

  • Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. [Link]

Sources

History and Discovery of Tubocurarine Alkaloids in Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the transition of tubocurarine from an indigenous arrow poison to the foundational tool of modern synaptic electrophysiology. We analyze the structural elucidation of d-tubocurarine, its pivotal role in isolating the End Plate Potential (EPP), and the rigorous experimental protocols that defined the quantal theory of neurotransmitter release.

Introduction: The Pharmacological Scalpel

Before the patch-clamp amplifier or the electron microscope, physiologists relied on chemical dissection to understand the nervous system. Tubocurarine, the primary alkaloid of Chondrodendron tomentosum, served as the first "pharmacological scalpel."[1] By selectively silencing the post-synaptic response without affecting nerve conduction or muscle contractility, it allowed researchers to isolate the synaptic event—the End Plate Potential (EPP)—from the overwhelming electrical noise of the Action Potential (AP).

Chemical History: The Structural Elucidation

The isolation of d-tubocurarine is a case study in the evolution of phytochemical extraction.

  • 1935: Harold King, working at the National Institute for Medical Research (London), isolated the pure alkaloid from a museum sample of "tube curare."[1]

  • The Structural Error: King originally proposed a bis-quaternary structure (two permanently charged nitrogen atoms).[1][2] This assumption drove the synthesis of early neuromuscular blockers like succinylcholine (two acetylcholines linked back-to-back).[1]

  • The 1970 Correction: Advanced crystallography revealed that d-tubocurarine is actually mono-quaternary at physiological pH.[1] One nitrogen is tertiary and protonated only in specific conditions.[1][3] This distinction explains its specific binding kinetics and hydrophobicity profile compared to synthetic analogs.[1]

Data Table 1: Evolution of Neuromuscular Blockers (NMBs)
CompoundClassificationStructureDurationMechanism
d-Tubocurarine Non-depolarizingMono-quaternary (benzylisoquinoline)Long (>60 min)Competitive Antagonist
Succinylcholine DepolarizingBis-quaternaryUltra-short (<10 min)nAChR Agonist (Desensitization)
Pancuronium Non-depolarizingBis-quaternary (Aminosteroid)LongCompetitive Antagonist
Rocuronium Non-depolarizingMono-quaternary (Aminosteroid)IntermediateCompetitive Antagonist

The Electrophysiological Revolution

The defining moment for tubocurarine in research was its use by Sir Bernard Katz in the 1950s.

The Problem: The All-or-None Mask

When a motor nerve is stimulated, the resulting muscle Action Potential (AP) is massive (~100-120 mV), completely obscuring the small, graded synaptic potential that triggers it.[1]

The Solution: Sub-threshold Isolation

Katz discovered that by applying a controlled concentration of tubocurarine, he could block just enough nicotinic acetylcholine receptors (nAChRs) to reduce the depolarization below the threshold for opening voltage-gated sodium channels.

  • Result: The muscle AP disappeared, revealing the isolated End Plate Potential (EPP) .[4]

  • Insight: This allowed the observation of spontaneous Miniature End Plate Potentials (mEPPs), leading to the Quantal Theory of Neurotransmitter Release .

Visualization: The Discovery Timeline

Timeline Bernard 1850s: Claude Bernard Localizes action to NMJ King 1935: Harold King Isolates d-tubocurarine Bernard->King  Crude Extract   Griffith 1942: Griffith & Johnson First Clinical Use (Anesthesia) King->Griffith  Purified Drug   Katz 1951: Fatt & Katz Isolation of EPP via Curare King->Katz  Research Tool   Structure 1970: Structural Revision Mono-quaternary confirmed Katz->Structure  Molecular Insight  

Figure 1: Timeline of key discoveries facilitating the use of tubocurarine in electrophysiology.[1][5][6]

Mechanism of Action

Tubocurarine is a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end plate.[7]

  • Binding: It binds to the

    
    -subunits of the pentameric nAChR.
    
  • Competition: It competes with Acetylcholine (ACh) for the binding site but does not induce the conformational change required to open the ion pore.

  • Blockade: By occupying the site, it prevents ACh-induced Na+ influx.[1]

  • Safety Factor: Because the NMJ has a high "safety factor" (excess receptors), >70% of receptors must be blocked to observe a decrease in twitch height, but >90% block is required for complete paralysis.[1]

Visualization: Synaptic Mechanism

Mechanism Nerve Presynaptic Nerve Terminal ACh ACh Release Nerve->ACh  Ca2+ Influx   Receptor Post-Synaptic nAChR (Alpha Subunit) ACh->Receptor  Binds   Curare d-Tubocurarine (Competitive Antagonist) Curare->Receptor  Competes   Block Blockade (No Na+ Influx) Curare->Block  Prevents Opening   Channel Ion Channel Pore Receptor->Channel  Conformational Change   Response End Plate Potential (EPP) Channel->Response  Na+ Influx  

Figure 2: Competitive antagonism mechanism at the Neuromuscular Junction.[1]

Experimental Protocols

Protocol A: The Classical Sciatic-Sartorius Preparation (Katz Method)

This protocol replicates the historical methodology used to isolate EPPs.

Objective: Record EPPs by preventing muscle action potentials.

Reagents:

  • Frog Ringer’s Solution: 115mM NaCl, 2.5mM KCl, 1.8mM CaCl2, 2.15mM Na2HPO4, 0.85mM NaH2PO4 (pH 7.2).[1]

  • d-Tubocurarine Stock: 10 mM in dH2O.[1]

Workflow:

  • Dissection:

    • Double-pith the frog (Rana temporaria or Xenopus laevis) to destroy the brain and spinal cord.[1]

    • Isolate the sciatic nerve from the spinal column down to the knee.

    • Carefully excise the sartorius muscle with the nerve attached. Critical: Do not stretch the nerve.

    • Pin the muscle in a Sylgard-lined recording chamber; keep the nerve intact in a suction electrode or oil pool.

  • Control Recording:

    • Stimulate the nerve (0.1 ms pulse, supramaximal voltage).[1]

    • Record the compound muscle action potential (CMAP) to verify viability.[1]

  • Curarization (The Titration):

    • Perfuse with Ringer's containing 3

      
      M d-tubocurarine.[1]
      
    • Stimulate at 0.5 Hz.

    • Observation: The CMAP will shrink. Continue increasing concentration (up to ~5-10

      
      M) until the spike (AP) disappears, leaving only a small, slow-rising potential (the EPP).[1]
      
  • Data Acquisition:

    • Once the AP is blocked, increase amplifier gain (10x).[1]

    • Record the EPP.[8][9][10] Note that unlike the AP, the EPP amplitude is graded—it varies with Ca2+ concentration and stimulation intensity (if not supramaximal).[1]

Protocol B: Modern Two-Electrode Voltage Clamp (TEVC)

The modern standard for characterizing nAChR kinetics using Xenopus oocytes.[1]

Objective: Measure current (


) through nAChRs in response to ACh 

Tubocurarine.

Workflow:

  • Expression: Inject Xenopus oocytes with cRNA encoding muscle nAChR subunits (

    
    ).[1] Incubate for 2-3 days.
    
  • Setup:

    • Place oocyte in recording chamber perfused with ND96 buffer.[1]

    • Impale with two glass microelectrodes (Resistance 0.5–2 M

      
      , filled with 3M KCl).[1]
      
  • Clamping:

    • Clamp membrane potential (

      
      ) at -60 mV using a high-performance amplifier (e.g., GeneClamp 500B).[1]
      
  • Agonist Application:

    • Perfuse ACh (10

      
      M) for 5 seconds.[1]
      
    • Record: Inward current (

      
      ). Wash for 2 minutes.
      
  • Antagonist Application:

    • Pre-perfuse d-tubocurarine (e.g., 1

      
      M) for 30 seconds.[1]
      
    • Co-apply ACh (10

      
      M) + d-tubocurarine (1 
      
      
      
      M).[1]
    • Record: Reduced inward current.

  • Analysis:

    • Calculate % inhibition:

      
      .[1]
      
    • Generate a Dose-Response curve to determine

      
      .
      

References

  • Bernard, C. (1857).[1][7] Leçons sur les effets des substances toxiques et médicamenteuses. Paris: J.B. Baillière. Link[1]

  • King, H. (1935).[1][11][12] Curare alkaloids.[1][6][13][14] I. Tubocurarine. Journal of the Chemical Society, 1381-1389.[1] Link

  • Griffith, H. R., & Johnson, G. E. (1942).[1][13][15][16][17] The use of curare in general anesthesia.[7][14] Anesthesiology, 3(4), 418-420.[1][13][16] Link

  • Fatt, P., & Katz, B. (1951).[1] An analysis of the end-plate potential recorded with an intra-cellular electrode.[4][9] The Journal of Physiology, 115(3), 320–370.[1] Link

  • Everett, A. J., Lowe, L. A., & Wilkinson, S. (1970).[1] Revision of the structures of (+)-tubocurarine chloride and (+)-chondrocurine. Chemical Communications, (16), 1020-1021.[1][3] Link

Sources

Toxicology and safety data profile for (+)-tubocurarine chloride pentahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Tubocurarine chloride pentahydrate (d-tubocurarine) is a benzylisoquinoline alkaloid and the historical prototype for non-depolarizing neuromuscular blocking agents (NMBAs). While largely replaced in clinical anesthesia by synthetic analogues (e.g., rocuronium, cisatracurium) due to its histamine-releasing profile, it remains a critical reference standard in electrophysiology and toxicological research for characterizing nicotinic acetylcholine receptor (nAChR) kinetics.

Critical Safety Notice: This compound is a potent neurotoxin. It causes respiratory paralysis by blocking neuromuscular transmission. Handling requires strict adherence to safety protocols, and experimental use in vivo requires immediate availability of mechanical ventilation and reversal agents.

Chemical & Physical Characterization[1][2][3][4][5]

Identity: The commercially available solid is typically the pentahydrate form. Calculations for molarity must account for the water of hydration.

PropertyData
Chemical Name (+)-Tubocurarine chloride pentahydrate
CAS Number 6989-98-6 (Pentahydrate) / 57-94-3 (Anhydrous)
Molecular Formula C37H41ClN2O6[1][2] · HCl · 5H2O
Molecular Weight 771.72 g/mol (Pentahydrate)
Solubility Water: ~50 mg/mL (warm); Ethanol: Soluble
Appearance White to yellowish crystalline powder
Stability Light sensitive; aqueous solutions are stable at acidic pH.[2]

Pharmacodynamics: Mechanism of Action

The "Why" Behind the Toxicity: Tubocurarine acts as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptors (nAChR) at the neuromuscular junction.[3][4] Unlike succinylcholine (a depolarizing agent), tubocurarine does not activate the receptor.[5]

  • Competition: Tubocurarine molecules compete with Acetylcholine (ACh) for the

    
    -subunits of the nAChR.
    
  • Steric Blockade: Binding prevents the conformational change required to open the ion channel.

  • No Depolarization: Sodium (

    
    ) influx is inhibited; the end-plate potential fails to reach the threshold for generating a muscle action potential.
    
  • Flaccid Paralysis: The muscle remains in a relaxed, non-contractile state.

Diagram 1: Competitive Inhibition Pathway

Visualization of the competitive antagonism at the neuromuscular junction.

TubocurarineMechanism MotorNeuron Motor Neuron (Presynaptic) ACh Acetylcholine (ACh) Release MotorNeuron->ACh Action Potential nAChR Nicotinic Receptor (Post-synaptic) ACh->nAChR Binds (Agonist) Tubocurarine (+)-Tubocurarine (Antagonist) Tubocurarine->nAChR Competes (Blocker) ChannelOpen Ion Channel Opens (Na+ Influx) nAChR->ChannelOpen If ACh binds Paralysis Flaccid Paralysis (Respiratory Arrest) nAChR->Paralysis If Tubocurarine binds Contraction Muscle Contraction ChannelOpen->Contraction

Caption: Competitive antagonism pathway showing tubocurarine blocking ACh binding, preventing depolarization and leading to paralysis.[4][6]

Toxicological Profile

The primary cause of death is asphyxia due to paralysis of the diaphragm and intercostal muscles. A secondary, distinct toxicological feature is the release of histamine from mast cells.[4]

Quantitative Toxicity Data (LD50)

Note: Oral toxicity is significantly lower than parenteral due to poor absorption of the quaternary ammonium cation from the GI tract.

SpeciesRouteDose (LD50 / TDLo)Effect
Mouse Intravenous (IV)0.13 mg/kgRespiratory Arrest
Rat Intraperitoneal (IP)0.27 mg/kgRespiratory Arrest
Mouse Oral~150 mg/kgDyspnea (Poor absorption)
Human Intravenous0.15 mg/kg (TDLo)Ptosis, Dyspnea, Hypotension
Secondary Adverse Effects
  • Histamine Release: Tubocurarine induces degranulation of mast cells (non-immunological).

    • Consequence: Bronchospasm, hypotension, excessive salivary secretion.[5]

  • Ganglionic Blockade: At high doses, it blocks autonomic ganglia.

    • Consequence: Further hypotension and tachycardia.

Experimental Safety & Handling Protocols

Preparation and Storage
  • Engineering Controls: Weigh powder only inside a certified chemical fume hood or biological safety cabinet. Inhalation of dust is the most significant risk during preparation.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Solubilization: Dissolve in sterile water or saline. If pH adjustment is needed, maintain pH 2.5–5.0 for stability.

  • Storage: Store lyophilized powder at room temperature (protected from light). Store reconstituted solutions at 4°C.

In Vivo Experimentation: The "Self-Validating" Setup

Trustworthiness Principle: Never administer a neuromuscular blocker without a verified ventilation system. The protocol is self-validating because the survival of the subject depends on the pre-emptive setup of life support.

  • Pre-Check: Ensure mechanical ventilator is calibrated (tidal volume/rate appropriate for species).

  • Anesthesia: Induce deep anesthesia before administering tubocurarine. Paralysis without anesthesia is unethical and causes extreme distress.

  • Cannulation: Secure IV access.

  • Baseline Monitoring: Establish baseline heart rate and O2 saturation.

  • Administration: Inject tubocurarine slowly.

  • Immediate Action: Upon cessation of spontaneous breathing (approx. 1-3 mins post-injection), immediately connect to ventilator.

Emergency Reversal Protocol

Causality: To reverse competitive inhibition, one must increase the concentration of Acetylcholine (ACh) at the synaptic cleft to "out-compete" the tubocurarine. This is achieved using an Acetylcholinesterase (AChE) inhibitor.[6][7]

The Antidote Cocktail:

  • Neostigmine (0.03 – 0.07 mg/kg): Inhibits AChE, spiking ACh levels.

  • Atropine (0.01 – 0.02 mg/kg): Crucial Adjunct. Neostigmine increases ACh at all receptors, including muscarinic receptors in the heart (causing fatal bradycardia). Atropine blocks these muscarinic effects, isolating the reversal to the neuromuscular junction.

Diagram 2: Reversal Decision Workflow

A logic flow for managing accidental exposure or experimental reversal.

ReversalProtocol Exposure Accidental Exposure / Overdose Assess Assess Ventilation Exposure->Assess Ventilate INITIATE MECHANICAL VENTILATION (Priority #1) Assess->Ventilate Apnea present CheckTwitch Check Spontaneous Recovery (Train-of-Four > 0?) Ventilate->CheckTwitch Wait Wait / Continue Ventilation (Cannot reverse deep block) CheckTwitch->Wait No Twitch (Deep Block) AdminDrugs Administer Reversal Agents 1. Atropine (Block Muscarinic) 2. Neostigmine (Increase ACh) CheckTwitch->AdminDrugs Twitch Present Wait->CheckTwitch Re-assess Monitor Monitor Recovery (Sustained Tetanus / Normal O2) AdminDrugs->Monitor

Caption: Protocol requires ventilation first. Pharmacological reversal is only effective once partial spontaneous recovery begins.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6000, Tubocurarine. Retrieved from [Link]

  • Baraka, A. (2014). Reversal of Nondepolarizing Neuromuscular Block by Neostigmine.[8] Austin Journal of Anesthesia and Analgesia. Retrieved from [Link]

  • Katz, R. L. (1967).Neuromuscular effects of d-tubocurarine, edrophonium and neostigmine in man. Anesthesiology.
  • Fisher, D. M. (1982).Clinical pharmacokinetics of neuromuscular blocking agents. Clinical Pharmacokinetics.

Sources

A Researcher's Comprehensive Guide to Tubocurarine Chloride: Anhydrous vs. Pentahydrate Forms

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, precision in the selection and handling of chemical reagents is paramount. This guide provides an in-depth technical analysis of the two common forms of tubocurarine chloride: the anhydrous and pentahydrate salts. Understanding the nuanced differences between these forms is critical for experimental reproducibility, accurate dosage calculations, and the overall integrity of research outcomes.

Molecular and Physicochemical Distinctions: More Than Just Water

At its core, the difference between tubocurarine chloride and tubocurarine chloride pentahydrate lies in the presence of five molecules of water of crystallization in the latter. This seemingly simple addition has significant implications for the material's physical and chemical properties.

Molecular Formula and Weight

A fundamental distinction that directly impacts all gravimetric and molar calculations is the molecular weight.

PropertyTubocurarine Chloride (Anhydrous)Tubocurarine Chloride Pentahydrate
Molecular Formula C₃₇H₄₂Cl₂N₂O₆[1]C₃₇H₄₂Cl₂N₂O₆ · 5H₂O[2][3]
Molecular Weight 681.66 g/mol [4][5]771.72 g/mol [2][3]
CAS Number 57-94-3[1]6989-98-6[2][3]

This difference of approximately 13.2% in molecular weight is a critical factor in dosage calculations, as will be detailed in Section 3.

Physical State, Solubility, and Stability

The presence of water molecules in the crystal lattice of the pentahydrate form influences its physical characteristics and stability profile.

Appearance: Both forms typically present as a white to yellowish or grayish-white crystalline powder[3][6].

Solubility: The pentahydrate form is generally considered to have enhanced solubility, which can be advantageous for formulation and administration in aqueous solutions[3]. While specific comparative solubility data is scarce, available information indicates the following:

  • Tubocurarine Chloride (form not always specified, but likely the commonly available pentahydrate): Soluble in water to approximately 50 mg/mL, with warming potentially required[1][7]. It is also soluble in ethanol and methanol[1].

  • The presence of 1.0N HCl can decrease the aqueous solubility by about one-third[1].

Hygroscopicity and Stability: The anhydrous form of tubocurarine chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert to the more stable pentahydrate form[1]. This inherent instability of the anhydrous form makes the pentahydrate the preferred choice for most applications, offering a longer shelf life and more consistent composition. Forced degradation studies have shown that d-tubocurarine is highly sensitive to oxidative conditions, while being relatively stable under hydrolytic, photolytic, and thermal stress[8]. When stored in polypropylene syringes, a 3 mg/mL injection of tubocurarine chloride was stable for 45 days at 25°C and for 90 days at 4°C[9]. For long-term storage, the pentahydrate form should be kept in a dry, dark place at 2-8°C[3][10].

Pharmacological Profile: A Shared Mechanism of Action

From a pharmacological standpoint, the active moiety, the tubocurarine cation, is responsible for the therapeutic and toxic effects of both the anhydrous and pentahydrate forms. Therefore, their fundamental mechanism of action is identical.

Tubocurarine is a non-depolarizing neuromuscular blocking agent[11]. It acts as a competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[12][13]. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and, at higher doses, paralysis[12][14].

While no direct comparative pharmacokinetic studies between the anhydrous and pentahydrate forms are readily available, it is widely accepted in the scientific community that the water of hydration does not alter the intrinsic pharmacological activity of the tubocurarine molecule. The pharmacokinetic profile, including an onset of action of approximately 3 to 5 minutes and a duration of action of 60 to 120 minutes, is attributed to the tubocurarine cation itself[12][13]. Any perceived differences in efficacy in a research setting would almost certainly arise from inaccuracies in dosage calculations due to the differing molecular weights.

Practical Implications for the Researcher: Dosage, Preparation, and Analysis

The choice between the anhydrous and pentahydrate forms of tubocurarine chloride has significant practical consequences in a laboratory setting. The following sections provide guidance on best practices for handling these compounds.

The Criticality of Accurate Dosage Calculations

The most significant source of error when using hydrated compounds is the failure to account for the mass of the water of crystallization in molar and weight-based calculations.

Workflow for Accurate Molar Solution Preparation:

G cluster_0 Dosage Calculation Workflow A Identify the form of tubocurarine chloride (anhydrous or pentahydrate) B Use the correct molecular weight: Anhydrous: 681.66 g/mol Pentahydrate: 771.72 g/mol A->B Crucial Step C Calculate the mass required for the desired molarity and volume: Mass (g) = Molarity (mol/L) x Volume (L) x MW (g/mol) B->C D Accurately weigh the calculated mass C->D E Dissolve in the appropriate solvent and bring to the final volume D->E G cluster_0 TGA Analysis Workflow A Heat a sample of the pentahydrate under a controlled atmosphere (e.g., N₂) B Observe a weight loss step corresponding to the loss of water molecules A->B C Calculate the theoretical weight loss: (5 * 18.02) / 771.72 * 100% ≈ 11.68% B->C D Compare experimental weight loss to the theoretical value C->D

Caption: TGA analysis workflow for hydration state determination.

A corresponding endothermic peak in the DSC thermogram would indicate the energy required for the dehydration process. The anhydrous form, under the same conditions, would not exhibit this initial weight loss.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Conclusion and Recommendations for Researchers

The primary difference between tubocurarine chloride and tubocurarine chloride pentahydrate is the presence of five water molecules of crystallization in the latter. This distinction has profound implications for the compound's molecular weight, stability, and handling.

Key Takeaways:

  • Prioritize the Pentahydrate: For most research applications, tubocurarine chloride pentahydrate is the preferred form due to its superior stability and non-hygroscopic nature.

  • Accurate Molecular Weight is Non-Negotiable: Always use the correct molecular weight (681.66 g/mol for anhydrous, 771.72 g/mol for pentahydrate) in all calculations to avoid significant concentration errors.

  • Confirm Identity When in Doubt: If the hydration state of a supplied material is uncertain, analytical techniques such as TGA/DSC should be employed for verification.

  • Pharmacological Equivalence: The intrinsic pharmacological activity of the tubocurarine cation is the same regardless of the salt form.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and overall scientific validity of their experiments involving this important neuromuscular blocking agent.

References

  • United States Pharmacopeia (2020). USP Monographs, Tubocurarine Chloride. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • USP-NF. USP Monographs: Tubocurarine Chloride. [Link]

  • GlobalRx. Clinical Profile of Tubocurarine Chloride 3mg/ml Solution for Injection. [Link]

  • Mehta, L., et al. (2023). LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. Journal of Pharmaceutical and Biomedical Analysis, 224, 115119. [Link]

  • Fisher, D. M., et al. (1982). Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults. Anesthesiology, 57(3), 203-8. [Link]

  • Wikipedia. Tubocurarine chloride. [Link]

  • Everett, A. J., et al. (1970). The structure of tubocurarine chloride.
  • U.S. Food and Drug Administration. UNII - 900961Z8VR. [Link]

  • Japanese Pharmacopoeia. Tubocurarine Chloride. [Link]

  • PubChem. Tubocurarine Chloride. [Link]

  • Naghaway, J., & Soine, T. O. (1979). Preparation of semisynthetic (+)-tubocurarine chloride. Journal of pharmaceutical sciences, 68(5), 655–656. [Link]

  • Matteo, R. S., et al. (1977). Pharmacokinetics and Pharmacodynamics of d-Tubocurarine and Metocurine in the Elderly. Anesthesiology, 47(5), 440-443.
  • Miller, R. D., et al. (1977). The Pharmacokinetics of D-Tubocurarine in Man With and Without Renal Failure. The Journal of Pharmacology and Experimental Therapeutics, 202(1), 1–7. [Link]

  • Stewart, J. T., Storms, M. L., & Warren, F. W. (2002). Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes. International journal of pharmaceutical compounding, 6(4), 308–310. [Link]

  • PubChem. Tubocurarine Chloride Anhydrous. [Link]

  • Taylor & Francis. Tubocurarine chloride – Knowledge and References. [Link]

  • Britannica. Tubocurarine. [Link]

  • Schurko, R. W. Solid-State NMR of Pharmaceuticals. [Link]

  • Pharmacy Concepts. (2021). Bioassay of D-tubocurarine. [Link]

  • Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Thermal Support. Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. [Link]

  • PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • ResearchGate. How can the DSC/TGA be used to compare the monohydrate and anhydrous forms of a drug molecule?. [Link]

Sources

CAS 6965-83-9 (+)-tubocurarine chloride pentahydrate technical specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (+)-Tubocurarine Chloride Pentahydrate (CAS 6965-83-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+)-tubocurarine chloride pentahydrate, a pivotal compound in pharmacology and medicine. As a Senior Application Scientist, my objective is to synthesize foundational scientific principles with practical, field-proven insights, ensuring this document serves as a reliable resource for laboratory and clinical development applications. We will delve into the compound's mechanism of action, critical quality attributes, analytical methodologies, and handling protocols, grounding every claim in authoritative data.

(+)-Tubocurarine, a benzylisoquinoline alkaloid originally known for its use as an arrow poison, was one of the first neuromuscular blocking agents to be introduced into clinical practice.[1] Its hydrated hydrochloride salt, (+)-tubocurarine chloride pentahydrate, has been instrumental in advancing surgical anesthesia and in the fundamental study of the neuromuscular junction.[1][2] While newer, synthetic alternatives with more favorable side-effect profiles have largely replaced it in routine clinical use, tubocurarine remains an invaluable tool in pharmacological research.[1]

Its primary utility stems from its function as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), the critical channel mediating neurotransmission at the skeletal neuromuscular junction.[1][2][3][4] This specific and potent action allows for the controlled induction of skeletal muscle relaxation, a principle that revolutionized surgical procedures and continues to facilitate research into synaptic transmission and receptor pharmacology.[2][5]

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

The physiological effect of (+)-tubocurarine chloride is rooted in its molecular structure, which allows it to act as a competitive antagonist at the nAChR on the postsynaptic membrane of the neuromuscular junction.[1][2][4]

  • Binding Competition: In a normal state, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs, causing a conformational change that opens the ion channel. The resulting influx of sodium ions depolarizes the muscle fiber membrane, leading to muscle contraction.

  • Receptor Blockade: Tubocurarine, when present, competes with ACh for the same binding sites on the nAChR.[4] By binding to the receptor, it occupies the site without activating the channel, thus preventing ACh from exerting its effect. This is the hallmark of a non-depolarizing neuromuscular blocker.[3]

  • Muscle Relaxation: The blockade of a sufficient number of receptors prevents the end-plate potential from reaching the threshold required for muscle fiber depolarization. This results in flaccid paralysis of skeletal muscle.[4]

Beyond its primary target, tubocurarine has also been shown to act as an antagonist at GABAA and 5-HT3 receptors, an important consideration in complex pharmacological studies.[6] A recognized side effect is the induction of histamine release, which can lead to hypotension and bronchospasm.[1]

cluster_NMJ Neuromuscular Junction cluster_Receptors Nicotinic ACh Receptors (nAChR) MotorNeuron Motor Neuron Terminal ACh Acetylcholine (ACh) MotorNeuron->ACh Releases SynapticCleft Synaptic Cleft MuscleEndPlate Muscle End-Plate nAChR1 nAChR Contraction Muscle Contraction nAChR1->Contraction Leads to nAChR2 nAChR Relaxation Muscle Relaxation nAChR2->Relaxation Leads to ACh->nAChR1 Binds & Activates ACh->nAChR2 Binding Prevented Tubocurarine (+)-Tubocurarine Tubocurarine->nAChR2 Binds & Blocks

Caption: Mechanism of (+)-tubocurarine at the neuromuscular junction.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for formulation, handling, and experimental design.

Table 1: Physicochemical Specifications of (+)-Tubocurarine Chloride Pentahydrate

PropertySpecificationReference(s)
CAS Number 6965-83-9[6][7][8][9][10][11][12]
Molecular Formula C₃₇H₄₁ClN₂O₆·HCl·5H₂O[6][8][11][13]
Molecular Weight 771.72 g/mol [6][8][10][11][13]
Appearance White to off-white or slightly yellow-white, odorless, crystalline powder[7][14][15]
Solubility Sparingly soluble in water and ethanol; practically insoluble in diethyl ether and chloroform[14]
Melting Point Approximately 270°C (with decomposition)[11][14][16]
pH (1 in 100 solution) 4.0 – 6.0[14][15]
Specific Optical Rotation [α]D: +210° to +224° (on anhydrous basis, in water)[13][14]
UV Maximum (in H₂O) 280 nm[14][16]

Table 2: Pharmacokinetic Profile

ParameterValueReference(s)
Route of Administration Intravenous (IV)[1]
Onset of Action 3 to 5 minutes[2]
Duration of Action 30 to 120 minutes[1][2]
Protein Binding ~50%[1]
Elimination Half-Life 1 to 2 hours[1]

Analytical Characterization and Quality Control

For research and development, rigorous analytical control is non-negotiable. The United States Pharmacopeia (USP) provides a comprehensive monograph for Tubocurarine Chloride that establishes the benchmark for quality.[13]

Table 3: Key Quality Control Specifications (per USP)

TestMethodAcceptance CriteriaReference(s)
Assay HPLC95.0% - 105.0% of C₃₇H₄₁ClN₂O₆·HCl (on anhydrous basis)[13][17]
Identification A Infrared Absorption <197K>Conforms to the spectrum of USP Tubocurarine Chloride RS[13]
Identification B HPLCRetention time of the major peak corresponds to the Standard[13]
Identification C Chloride Test <191>A 1 in 100 solution responds to the tests for Chloride[13]
Specific Rotation USP <781S>+210° to +224°[13]
Water Content Karl Fischer <921>Not more than 12.0%[13]
Residue on Ignition USP <281>Not more than 0.25%[13]
Related Compounds HPLCSum of all impurity peaks is not more than 5.0% of total area[13]
Chloride Content Titration9.9% - 10.7% (on anhydrous basis)[13]
Experimental Protocol: HPLC Assay for Purity and Potency

This protocol is adapted from the USP monograph for Tubocurarine Chloride and represents a self-validating system for quality assessment.[13] The causality behind this choice is its proven specificity, precision, and accuracy for quantifying the active pharmaceutical ingredient (API) and its related impurities.

Objective: To determine the purity of (+)-tubocurarine chloride pentahydrate and quantify it against a reference standard.

1. Preparation of Solutions:

  • Mobile Phase:

    • Mix 3 volumes of acetonitrile and 2 volumes of methanol. Allow the mixture to equilibrate to room temperature.

    • In a 1-liter graduated cylinder, combine 270 mL of the acetonitrile/methanol mixture with 20.0 mL of a 25% tetramethylammonium hydroxide solution in methanol.

    • Add purified water to a final volume of 1 L.

    • Adjust the pH to 4.0 using phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

    • Scientist's Note: The tetramethylammonium hydroxide acts as an ion-pairing agent, improving the peak shape and retention of the quaternary amine structure of tubocurarine on the C18 column.

  • Standard Preparation (0.3 mg/mL):

    • Accurately weigh approximately 30 mg of USP Tubocurarine Chloride Reference Standard (RS).

    • Transfer to a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with the Mobile Phase. Mix thoroughly.

  • Assay (Sample) Preparation (0.3 mg/mL):

    • Accurately weigh approximately 30 mg of the (+)-tubocurarine chloride pentahydrate sample.

    • Transfer to a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with the Mobile Phase. Mix thoroughly.

2. Chromatographic System:

  • Instrument: A standard High-Performance Liquid Chromatograph.

  • Detector: UV detector set to 220 nm.

  • Column: 4-mm × 25-cm column containing L1 packing (octadecyl silane chemically bonded to porous silica particles, i.e., a C18 column).

  • Flow Rate: Approximately 1 mL per minute.

  • Injection Volume: Approximately 10 µL.

3. System Suitability:

  • Before sample analysis, inject the Standard preparation multiple times (typically 5-6 replicates).

  • Requirement: The relative standard deviation (RSD) for replicate injections must be not more than 2.0%.

  • Requirement: The tailing factor for the tubocurarine peak must be not more than 2.0.

    • Trustworthiness Check: These parameters confirm that the chromatographic system is performing with adequate precision and that the peak shape is acceptable for accurate integration.

4. Procedure:

  • Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms for a sufficient time to elute all components of interest.

  • Measure the peak area responses for the major peaks.

5. Calculation:

Calculate the quantity, in mg, of C₃₇H₄₁ClN₂O₆·HCl in the portion of Tubocurarine Chloride taken by the formula:

Result (mg) = 100 * C * (rU / rS)

Where:

  • C is the concentration, in mg per mL, of USP Tubocurarine Chloride RS in the Standard preparation.

  • rU is the peak response obtained from the Assay preparation.

  • rS is the peak response obtained from the Standard preparation.

Caption: Standard analytical workflow for quality control of (+)-tubocurarine.

Safety, Handling, and Storage

(+)-Tubocurarine chloride pentahydrate is a potent and toxic substance that requires strict handling protocols.

  • Toxicity: The compound is classified as toxic or fatal if swallowed (Acute Toxicity, Oral, Category 2 or 3).[8][9][18][19] The primary risk of overdose is respiratory failure due to paralysis of the diaphragm and intercostal muscles.[1][15]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood.[9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[9][15] For handling powders where dust generation is possible, a NIOSH-approved respirator is required.[15]

  • Storage Conditions: Store in tight, light-resistant containers as specified by the USP.[13][14] The recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[10][11][20] It is also noted to be air-sensitive and may require storage under an inert gas.

  • Stability: In solution, the compound demonstrates good stability. An injection stored in polypropylene syringes at 4°C showed less than 1% loss of potency after 90 days.[21][22] At ambient temperature (25°C), the loss was less than 10% after 45 days.[21][22]

Conclusion

(+)-Tubocurarine chloride pentahydrate, despite its age, remains a cornerstone compound for neuropharmacological research. Its well-defined mechanism of action and extensive history provide a solid foundation for its use as a reference antagonist for nicotinic acetylcholine receptors. For scientists and developers, adherence to the stringent technical specifications outlined in pharmacopeial monographs is paramount. The analytical methods, particularly HPLC, provide a robust framework for ensuring the identity, purity, and potency of the material, which is the bedrock of reproducible and reliable scientific outcomes. Proper handling and storage are critical to maintain both the integrity of the compound and the safety of laboratory personnel.

References

  • Clinical Profile of Tubocurarine Chloride 3mg/ml Solution for Injection - GlobalRx. (n.d.).
  • Tubocurarine chloride - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed. (2002, July 15). International Journal of Pharmaceutical Compounding, 6(4), 308-10. Retrieved from [Link]

  • USP Monographs: Tubocurarine Chloride. (2006). USP29-NF24.
  • Tubocurarine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stability of Tubocurarine Chloride Injection at Ambient Temperature and 4 Deg C in Polypropylene Syringes. | Request PDF - ResearchGate. (2013, August). Retrieved from [Link]

  • Tubocurarine Chloride / Official Monographs for Part I - National Institute of Health Sciences, Japan. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tubocurarine Chloride - USP-NF ABSTRACT. (2020). United States Pharmacopeia. Retrieved from [Link]

  • (+)-Tubocurarine Chloride - CAS 57-94-3 - Calbiochem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tubocurarine chloride [HRP] (DAG399S) - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tubocurarine Chloride - Merck Index. (n.d.). Retrieved February 15, 2026, from [Link]

  • D-Tubocurarine chloride pentahydrate Datasheet - DC Chemicals. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Kinetics of Tubocurarine Competitive Antagonism at the Neuromuscular Junction

[1][2][3]

Executive Summary

Tubocurarine (d-Tc) remains the archetypal competitive antagonist for the Nicotinic Acetylcholine Receptor (nAChR).[1] While its clinical use has waned in favor of synthetic agents with optimized elimination profiles (e.g., rocuronium, cisatracurium), d-Tc serves as the fundamental model for understanding ligand-gated ion channel kinetics.[1]

This guide provides a rigorous technical analysis of d-Tc pharmacodynamics, focusing on the kinetic rates of association/dissociation, the thermodynamic basis of competitive inhibition, and the electrophysiological protocols required to quantify these parameters.[1]

Theoretical Framework: The Kinetic Model[3]

To understand d-Tc antagonism, we must model the competition between the agonist (Acetylcholine,



1
The Del Castillo-Katz Mechanism (Modified)

The standard model assumes two agonist binding sites are required for channel opening, while the antagonist competes for these same sites.[1]


  • 
     (Association Rate):  The speed at which d-Tc binds to the receptor.[1]
    
  • 
     (Dissociation Rate):  The speed at which d-Tc unbinds.[1]
    
  • 
     (Equilibrium Dissociation Constant):  Defined as 
    
    
    .[1]
Kinetic Constants

Research using voltage-jump relaxation and patch-clamp analysis (e.g., Colquhoun & Sheridan, 1981; Colquhoun & Ogden, 1988) has established the following kinetic profile for d-Tc at the frog NMJ:

ParameterApproximate ValueSignificance

(Association)

Diffusion-limited; similar to ACh binding rate.[1]

(Dissociation)

Relatively slow unbinding creates the "long" duration of action.[1]

(Affinity)

High affinity competitive binding.[1]
Voltage Dependence Weak (Competitive)Unlike channel blockers, competitive binding is largely voltage-independent.[1]

Visualization: Competitive vs. Channel Block Pathways[2][3]

The following diagram illustrates the distinct molecular pathways. Note that while d-Tc is primarily competitive (left branch), it can enter the pore at high concentrations or hyperpolarized potentials (right branch).[1]

NMJ_KineticsRResting Receptor (R)ARLigand-Bound (AR)R->AR+A (k+1)BRBlocked Receptor (BR)(Competitive)R->BR+B (k+on)AChAcetylcholine (A)dTcTubocurarine (B)AR->R(k-1)A2RDoubly Bound (A2R)AR->A2R+A (k+2)A2R->AR(k-2)OpenOpen Channel (A2R*)A2R->OpenOpening (β)Open->A2RClosing (α)BlockedOpenBlocked Open Channel(Steric/Pore Block)Open->BlockedOpen+B (Voltage Dependent)BR->R(k-off)

Figure 1: Kinetic scheme of d-Tc action.[1] The primary pathway is the formation of the non-conducting BR complex.[1] The dashed line represents secondary open-channel blockade.[1]

Experimental Methodology: Voltage Clamp Protocol

To rigorously determine the kinetics of d-Tc, one must isolate the postsynaptic currents from presynaptic variables.[1] The Two-Electrode Voltage Clamp (TEVC) on frog sartorius muscle or Whole-Cell Patch Clamp on mammalian cell lines (e.g., HEK293 expressing nAChRs) is the gold standard.[1]

Protocol Design

Objective: Determine the Dose Ratio (DR) and validate the Schild equation.

Step 1: Preparation & Setup
  • Tissue: Frog cutaneous pectoris or mouse hemidiaphragm.[1]

  • Solution: Standard Ringer’s solution. Crucially, add Tetrodotoxin (TTX) (1

    
    M)  to block voltage-gated 
    
    
    channels (preventing muscle twitching) if stimulating via ionophoresis, or use
    
    
    -conotoxin if recording muscle APs is not required.[1]
  • Clamp: Holding potential (

    
    ) set to -70 mV .
    
Step 2: Control Response (Agonist Only)
  • Perfuse/Apply Agonist (ACh or Carbachol) at increasing concentrations (

    
     M to 
    
    
    M).
  • Record the peak macroscopic current (

    
    ) for each concentration.[1]
    
  • Washout: Allow 5-10 minutes between doses to prevent desensitization.

  • Construct the Control Dose-Response Curve .

Step 3: Antagonist Incubation
  • Perfuse d-Tc at a fixed low concentration (e.g., 0.1

    
    M ).[1]
    
  • Equilibration: Wait 15-30 minutes. d-Tc has slow dissociation kinetics; equilibrium is essential.[1]

  • Repeat the Agonist Dose-Response curve in the continuous presence of d-Tc.[1]

  • Repeat Step 3 with higher d-Tc concentrations (e.g., 0.5

    
    M, 1.0 
    
    
    M).
Step 4: Reversibility Check
  • Wash out d-Tc for >30 minutes.[1]

  • Re-run a control ACh dose to ensure

    
     returns to baseline.[1] Permanent reduction in 
    
    
    suggests non-competitive block or tissue damage.[1]

Data Analysis: The Schild Plot

The hallmark of competitive antagonism is the parallel rightward shift of the dose-response curve with no change in maximal response (

1
Calculating the Dose Ratio (DR)

For each concentration of d-Tc (


1
The Schild Equation
1
  • Plot:

    
     on the Y-axis vs. 
    
    
    on the X-axis.[1]
  • Slope: Should be 1.0 for a purely competitive antagonist.

  • X-Intercept: The pA2 value (

    
    ), providing the affinity constant.[1]
    
Workflow Visualization

Analysis_WorkflowStartRaw Current TracesMeasureMeasure Peak Amplitude (I_max)Start->MeasureNormNormalize to Control Max (% Response)Measure->NormCurveFitFit Hill Equation(Sigmoidal Dose-Response)Norm->CurveFitExtractExtract EC50 values(Control vs. d-Tc treated)CurveFit->ExtractCalcDRCalculate Dose Ratio (DR)DR = EC50' / EC50Extract->CalcDRSchildSchild Plotlog(DR-1) vs log[B]CalcDR->SchildDecisionCheck SlopeSchild->DecisionResult1Slope = 1.0Competitive AntagonismDecision->Result1LinearResult2Slope < 1.0Complex/AllostericDecision->Result2Non-Linear

Figure 2: Analytical workflow for validating competitive antagonism using Schild analysis.

Advanced Considerations: Voltage-Dependent Block

While d-Tc is classically competitive, high-resolution patch-clamp studies (Colquhoun et al., 1979) revealed that d-Tc can also block the open channel pore.

  • Mechanism: The d-Tc molecule is positively charged (quaternary ammonium).[1] If the channel is open, the transmembrane electric field can drive d-Tc into the pore, physically occluding it.[1]

  • Signature: This manifests as a "flickery" block or a reduction in the mean open time (

    
    ) of single-channel currents.
    
  • Voltage Dependence: This block is enhanced by hyperpolarization (more negative potentials drive the cation deeper into the pore).[1]

  • Differentiation: In a Schild analysis, pure competitive inhibition is voltage-independent.[1] If the

    
     varies significantly with holding potential, open-channel block is likely contributing.[1]
    

References

  • Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction.[2] The Journal of Physiology, 293(1), 247–284.[1][2]

  • Colquhoun, D., & Ogden, D. C. (1988). Activation of ion channels in the frog end-plate by high concentrations of acetylcholine.[1] The Journal of Physiology, 395(1), 131–159.[1]

  • Jenkinson, D. H. (1960). The antagonism between tubocurarine and substances which depolarize the motor end-plate.[1][3] The Journal of Physiology, 152(2), 309–324.[1][3]

  • Ginsborg, B. L., & Jenkinson, D. H. (1976). Transmission of impulses from nerve to muscle.[1] In Handbuch der Experimentellen Pharmakologie (Vol. 42, pp. 229-364).[1] Springer.[1]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[4][1] British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.[4][1]

Methodological & Application

Solubility of (+)-tubocurarine chloride pentahydrate in PBS vs saline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solubility of (+)-Tubocurarine Chloride Pentahydrate in PBS vs. Saline: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

(+)-Tubocurarine chloride, a classic neuromuscular blocking agent, is a critical tool in neuroscience and pharmacology research. The choice of solvent for its preparation is a fundamental yet crucial step that can significantly impact experimental outcomes. This application note provides a detailed guide on the solubility of (+)-tubocurarine chloride pentahydrate in two commonly used physiological buffers: phosphate-buffered saline (PBS) and saline (0.9% sodium chloride). While readily soluble in aqueous solutions, potential interactions with phosphate ions in PBS warrant careful consideration. This document offers a comparative analysis, detailed dissolution protocols, and best practices to ensure the preparation of stable and effective tubocurarine solutions for both in vitro and in vivo applications.

Introduction: The Critical Role of Solvent Selection

The biological activity of any exogenous compound is intrinsically linked to its formulation. For researchers working with (+)-tubocurarine chloride, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), ensuring its complete dissolution and stability in a physiologically compatible buffer is paramount.[1][2] Inadequate solubilization can lead to inaccurate dosing, reduced efficacy, and potentially misleading experimental results. Saline and PBS are the workhorse buffers in many biological laboratories. However, their components can interact differently with dissolved compounds. This guide delves into the nuances of dissolving (+)-tubocurarine chloride pentahydrate in these two media, empowering researchers to make informed decisions for their specific experimental needs.

Physicochemical Properties of (+)-Tubocurarine Chloride Pentahydrate

Understanding the molecule's properties is key to predicting its behavior in different solvents.

  • Structure: (+)-Tubocurarine chloride is a benzylisoquinoline alkaloid.[2] Its structure contains both hydrophilic and hydrophobic moieties, influencing its solubility.

  • Molecular Formula: C₃₇H₄₁ClN₂O₆·HCl·5H₂O[3]

  • Molecular Weight: 771.72 g/mol [4]

  • Appearance: White to yellowish crystalline powder.[3]

  • General Solubility: It is generally considered soluble in water.[1][4][5]

Comparative Solubility: PBS vs. Saline

While specific quantitative data directly comparing the solubility of (+)-tubocurarine chloride pentahydrate in PBS versus saline is not extensively published, we can infer its behavior based on its known aqueous solubility and potential chemical interactions.

SolventReported Solubility (in Water)Potential Considerations
Saline (0.9% NaCl) Soluble up to 50 mg/mL (with heating)[4]Generally considered a straightforward solvent for achieving desired concentrations.
Phosphate-Buffered Saline (PBS) Soluble (often used for reconstitution)[6]Potential for interaction with phosphate ions, which may affect biological activity.[7]

Key Insight: A study investigating the effect of tubocurarine on ciliary movement reported a critical observation: the inhibitory action of tubocurarine was abolished when a phosphate buffer was used in the Ringer solution.[7] This suggests a potential interaction between tubocurarine and phosphate ions, which could sequester the active molecule or alter its conformation, thereby reducing its biological efficacy. While this does not definitively prove lower solubility, it strongly indicates that PBS may not be the optimal choice for all applications, particularly those sensitive to subtle changes in drug availability.

Experimental Protocols

The following protocols provide step-by-step guidance for preparing solutions of (+)-tubocurarine chloride pentahydrate. It is crucial to perform a small-scale solubility test with your specific lot of the compound and buffer before preparing a large stock solution.

Protocol for Preparing (+)-Tubocurarine Chloride in Saline (0.9% NaCl)

This protocol is recommended for most applications due to the inert nature of saline.

Materials:

  • (+)-Tubocurarine chloride pentahydrate powder

  • Sterile 0.9% saline solution

  • Sterile conical tubes or vials

  • Vortex mixer

  • Water bath (optional, for aiding dissolution)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of (+)-tubocurarine chloride pentahydrate powder in a sterile conical tube.

  • Initial Solvent Addition: Add a small volume of 0.9% saline to the powder.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Incremental Solvent Addition: Gradually add the remaining volume of saline while continuing to vortex intermittently.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.[4] Vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Sterile Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: For short-term storage, keep the solution at 2-8°C. For long-term storage, aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[8]

Protocol for Preparing (+)-Tubocurarine Chloride in PBS

This protocol should be used with caution, and validation of biological activity is highly recommended.

Materials:

  • (+)-Tubocurarine chloride pentahydrate powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of (+)-tubocurarine chloride pentahydrate powder in a sterile conical tube.

  • Solvent Addition: Add the desired volume of PBS to the powder.

  • Vortexing: Vortex the mixture thoroughly for at least 2-3 minutes.

  • Visual Inspection: Carefully inspect the solution for complete dissolution. Look for any haze or precipitate.

  • Centrifugation (Recommended): If the solution appears hazy, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material. Carefully collect the supernatant.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter.

  • Storage: Store as described for the saline solution.

Decision-Making Workflow: Choosing the Right Solvent

The choice between saline and PBS should be guided by the specific requirements of your experiment. The following diagram illustrates a recommended decision-making process.

Solvent_Selection A Start: Need to dissolve (+)-tubocurarine chloride pentahydrate B What is the intended application? A->B C In vivo administration or simple in vitro assay B->C General Use D Sensitive in vitro assay (e.g., receptor binding, electrophysiology) B->D Sensitive Application E Use 0.9% Saline C->E F Is PBS required for the assay? D->F G Use 0.9% Saline if possible F->G No H Use PBS with caution F->H Yes I Validate solubility and biological activity in PBS H->I

Caption: Solvent selection workflow for (+)-tubocurarine chloride.

Scientific Rationale and Best Practices

The potential for reduced efficacy of tubocurarine in phosphate buffers likely stems from an ion-pairing interaction between the positively charged quaternary ammonium group of tubocurarine and the negatively charged phosphate ions. This interaction could reduce the concentration of free, biologically active tubocurarine available to bind to its target nAChRs.

Best Practices:

  • Always use freshly prepared solutions. While stock solutions can be frozen, repeated freeze-thaw cycles should be avoided.

  • Visually inspect your solution before each use. Any signs of precipitation or cloudiness indicate a problem with solubility or stability.

  • For critical experiments, determine the actual concentration of your dissolved tubocurarine solution using a suitable analytical method such as UV-Vis spectrophotometry.

  • When using PBS, consider running a pilot experiment to compare the efficacy of your tubocurarine solution against a saline-prepared solution to ensure there is no loss of activity.

Conclusion

While (+)-tubocurarine chloride pentahydrate is soluble in both saline and PBS, the choice of solvent is not trivial. For most applications, 0.9% saline is the recommended solvent due to its chemical inertness and lack of interference with the compound's activity. If PBS is required for experimental reasons, researchers must be aware of the potential for interaction with phosphate ions and should take steps to validate the solubility and biological activity of their solutions. By following the protocols and best practices outlined in this guide, researchers can prepare reliable and effective (+)-tubocurarine chloride solutions, leading to more robust and reproducible experimental data.

References

  • Merck Index. (n.d.). Tubocurarine Chloride. Retrieved from a general search, as direct linking is not consistently possible.
  • Japanese Pharmacopoeia. (n.d.). Tubocurarine Chloride. As cited in compendial sources.
  • Creative Diagnostics. (n.d.). Tubocurarine chloride [HRP] (DAG399S). Retrieved from [Link][6]

  • Chem-Impex. (n.d.). Tubocurarine hydrochloride pentahydrate. Retrieved from [Link][3]

  • Naghaway, J., & Soine, T. O. (1979). Preparation of semisynthetic (+)-tubocurarine chloride. Journal of Pharmaceutical Sciences, 68(5), 655–656. [Link]

  • Burn, J. H., & Day, M. (1959). The action of tubocurarine on ciliary movement. British journal of pharmacology and chemotherapy, 14(3), 323–326. [Link][7]

  • Wikipedia. (n.d.). Tubocurarine chloride. Retrieved from [Link][2]

Sources

Application Note: Sterilization Protocols for (+)-Tubocurarine Chloride Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(+)-Tubocurarine chloride (d-tubocurarine) is a bis-benzylisoquinoline alkaloid historically utilized as a non-depolarizing neuromuscular blocker. While its clinical use has waned in favor of synthetic alternatives, it remains a critical reference standard in pharmacological research, particularly in nicotinic acetylcholine receptor (nAChR) studies and electrophysiology.

Ensuring the sterility of (+)-tubocurarine chloride solutions without compromising chemical stability is a common challenge in research settings. This Application Note provides a scientifically grounded guide for sterilizing aqueous solutions of (+)-tubocurarine chloride. It prioritizes Aseptic Filtration as the gold standard for research-grade preparations to maximize potency retention, while also detailing Steam Sterilization (Autoclaving) parameters for specific bulk applications where thermal stability has been validated.

Physicochemical Considerations

Before selecting a sterilization method, the researcher must evaluate the solution's physicochemical properties to prevent degradation.

ParameterSpecificationScientific Rationale
Chemical Structure Bis-benzylisoquinoline alkaloid (Chloride salt)The salt form improves water solubility but renders the molecule susceptible to hydrolysis if pH drifts.
Target pH Range 2.5 – 5.0 (USP Standard)Critical: At neutral or alkaline pH (> 6.0), tubocurarine can precipitate as a free base or undergo rapid oxidative degradation.
Thermal Stability Melting point ~270°C (dec.)[1][2]The powder is heat stable. Aqueous solutions are generally heat stable only at acidic pH.
Photosensitivity HighSolutions must be protected from light to prevent photochemical oxidation.
Decision Matrix: Selecting the Right Method

The choice between filtration and autoclaving depends on the formulation's complexity and the required purity level.

DecisionMatrix Figure 1: Decision matrix for selecting the sterilization method based on formulation composition. Start Start: (+)-Tubocurarine Formulation CheckAdditives Contains heat-labile preservatives? (e.g., Chlorobutanol) Start->CheckAdditives CheckVolume Volume < 100 mL? CheckAdditives->CheckVolume No Filter METHOD A: Aseptic Filtration (Recommended for Research) CheckAdditives->Filter Yes CheckVolume->Filter Yes (High Recovery) Autoclave METHOD B: Steam Sterilization (Only if pH < 5.0) CheckVolume->Autoclave No (Bulk Prep)

Method A: Aseptic Filtration (Primary Recommendation)

Objective: To sterilize small-to-medium volumes of (+)-tubocurarine chloride solution with zero thermal stress, ensuring 100% potency retention.

Materials Required[3][4][5][6][7][8][9][10]
  • Membrane: 0.22 µm Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF).

    • Why? These materials exhibit low protein/drug binding compared to Nylon, minimizing loss of the alkaloid.

  • Solvent: Water for Injection (WFI) or suitable buffer (pH adjusted).

  • Vessel: Sterile, depyrogenated amber glass vials (Type I glass).

Protocol
  • Dissolution: Dissolve the calculated mass of (+)-tubocurarine chloride in 90% of the final volume of WFI.

  • pH Adjustment: Measure pH. Adjust to 3.0 – 4.5 using 0.1N HCl. Do not use NaOH if possible, to avoid localized precipitation.

  • Volume Make-up: Add WFI to reach final volume.

  • Filtration:

    • Connect a sterile 0.22 µm PES syringe filter to a sterile syringe.

    • Discard the first 0.5 mL of filtrate (to remove any extractables from the filter membrane).

    • Filter the remaining solution directly into the sterile amber vial.

  • Headspace Management: Overlay the solution with sterile filtered Nitrogen (

    
    ) gas before stoppering. This minimizes oxidative degradation during storage.
    
  • Sealing: Crimp with a sterile aluminum cap and rubber stopper.

Validation: Bubble Point Test

To ensure the filter integrity was not compromised:

  • After filtration, attach the filter to an air source.

  • Submerge the filter outlet in water.

  • Slowly increase pressure.

  • Pass Criteria: A steady stream of bubbles should not appear below the manufacturer's specified bubble point (typically ~50 psi for 0.22 µm membranes).

Method B: Steam Sterilization (Autoclaving)

Objective: Terminal sterilization for bulk preparations or when filtration is not feasible. This method is only applicable if the solution contains no heat-labile additives (e.g., antioxidants or specific preservatives that degrade >100°C).

Protocol
  • Preparation: Prepare solution as described in Method A, ensuring pH is strictly between 2.5 and 5.0 .

  • Filling: Fill Type I glass vials with the solution. Half-stopper the vials (do not crimp yet) to allow steam exchange/pressure equalization, or use breathable sterilization bags.

  • Cycle Parameters:

    • Temperature: 121°C (250°F)

    • Pressure: 15 psi (1 bar)

    • Time: 15 minutes

  • Cooling: Allow gradual cooling to prevent glass breakage or vacuum formation.

  • Sealing: Fully stopper and crimp the vials immediately after removal from the autoclave under a laminar flow hood.

Warning: Autoclaving at neutral pH (>6.0) will accelerate hydrolysis and result in a loss of potency.

Quality Control (QC) Specifications

Regardless of the method used, the final product must meet these specifications before use in critical assays.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow solution; no particulate matter.
pH Potentiometric2.5 – 5.0
Assay (Potency) HPLC (C18 column, UV @ 280nm)93.0% – 107.0% of labeled concentration
Sterility Membrane Filtration / Direct InoculationNo growth after 14 days (incubation in TSB/FTM).
Bacterial Endotoxins LAL Assay< 10.0 USP Endotoxin Units per mg
Workflow Visualization

Workflow Figure 2: Optimized workflow for aseptic processing of (+)-tubocurarine chloride. Prep 1. Dissolve & pH Adjust (pH 3.0-4.5) Filter 2. Aseptic Filtration (0.22 µm PES) Prep->Filter Fill 3. Aseptic Fill (Amber Vial) Filter->Fill Nitrogen 4. N2 Overlay Fill->Nitrogen QC 5. QC Testing (HPLC/Sterility) Nitrogen->QC

Troubleshooting & Storage

  • Precipitation: If the solution turns cloudy, the pH has likely drifted above 6.0, causing the free base to precipitate. Discard the solution.

  • Discoloration: Yellowing beyond "pale" indicates oxidation. Ensure nitrogen overlay was used and storage is light-protected.

  • Storage: Store at 20°C to 25°C (Controlled Room Temperature). Protect from freezing.

References

  • United States Pharmacopeia (USP). Tubocurarine Chloride Injection Monograph.[3][4] USP-NF.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6000, Tubocurarine chloride. PubChem.[3][5]

  • Cytiva. Membrane filtration: A guide to choosing membranes. (Chemical compatibility of PES/PVDF with alkaloids).

  • Stewart, J. T., et al. Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes.[6][7] International Journal of Pharmaceutical Compounding, 2002.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Analysis of (+)-Tubocurarine Chloride Pentahydrate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (+)-tubocurarine chloride pentahydrate and its impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals working with this complex benzylisoquinoline alkaloid. Here, we synthesize pharmacopeial standards with practical, field-tested insights to help you navigate the common challenges encountered during method execution, from unexpected peaks to suboptimal peak shapes.

Introduction: The Analytical Challenge

(+)-Tubocurarine is a quaternary ammonium compound, a class of molecules known for presenting unique challenges in reversed-phase HPLC.[1] Its permanent positive charge can lead to strong, undesirable interactions with the stationary phase, particularly with residual silanol groups on the silica backbone.[1] This often manifests as severe peak tailing, poor resolution, and questionable quantitation. Furthermore, as a natural product derivative, it can be accompanied by a variety of related alkaloids and potential stereoisomers.[2][3] This guide provides a structured approach to both understanding and resolving these issues.

Part 1: Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format.

Peak Shape and Tailing Issues

Question 1: My (+)-tubocurarine peak is exhibiting significant tailing (Tailing Factor > 2.0). What are the primary causes and how can I fix it?

Answer:

Peak tailing is the most common issue encountered when analyzing basic, positively charged compounds like (+)-tubocurarine. The primary cause is secondary ionic interactions between the quaternary ammonium group of the analyte and deprotonated (negatively charged) silanol groups on the surface of the C18 stationary phase.

Here’s a systematic approach to troubleshoot and resolve peak tailing:

1. Verify Mobile Phase Composition and pH:

  • The Role of Tetramethylammonium Hydroxide (TMAH): The USP method specifies a mobile phase containing TMAH.[1] TMAH serves a dual purpose. Firstly, it acts as a competing base, effectively "masking" the active silanol sites on the stationary phase. The tetramethylammonium cation (TMA+) competes with the tubocurarine cation for interaction with the silanol groups, thereby reducing peak tailing. Secondly, it helps to maintain a consistent ionic strength in the mobile phase, which is crucial for reproducible retention of ionic compounds.[1]

  • pH Control: The mobile phase pH is adjusted to 4.0 with phosphoric acid. At this pH, most silanol groups are protonated and neutral, but a small, highly acidic population remains ionized and can cause tailing. Ensure the pH is accurately measured and stable. An incorrect or drifting pH can significantly alter the ionization state of the silanols and affect peak shape.

2. Assess Column Health:

  • Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites. If you observe a gradual increase in peak tailing over a sequence of injections, column contamination is a likely culprit.

  • Solution:

    • Use a Guard Column: A guard column is a sacrificial column installed before the analytical column to trap strongly adsorbed compounds and particulates. This is a highly effective way to extend the life of your analytical column.

    • Column Washing: If you suspect contamination, flush the column with a strong solvent wash sequence. For a C18 column, a typical sequence is to flush with water (to remove buffers), then methanol, acetonitrile, and finally a non-polar solvent like isopropanol, before re-equilibrating with the mobile phase.

3. Check for Extra-Column Band Broadening:

  • Cause: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.

  • Solution: Ensure all connection tubing is as short as possible with the smallest practical internal diameter (e.g., 0.005 inches). Check for any dead volumes in the fittings.

Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed (Tailing Factor > 2.0) CheckMobilePhase Verify Mobile Phase (pH, TMAH concentration) Start->CheckMobilePhase MP_OK Mobile Phase Correct? CheckMobilePhase->MP_OK CheckColumn Assess Column Health (Age, Contamination) Col_OK Column OK? CheckColumn->Col_OK CheckSystem Inspect HPLC System (Extra-column volume) Sys_OK System OK? CheckSystem->Sys_OK MP_OK->CheckColumn Yes RemakeMP Remake Mobile Phase Ensure accurate pH & concentration MP_OK->RemakeMP No Col_OK->CheckSystem Yes UseGuard Install Guard Column Perform Column Wash Col_OK->UseGuard No OptimizeTubing Optimize Tubing (Shorter length, smaller ID) Sys_OK->OptimizeTubing No Resolved Problem Resolved Sys_OK->Resolved Yes RemakeMP->Resolved ReplaceCol Replace Column UseGuard->ReplaceCol ReplaceCol->Resolved OptimizeTubing->Resolved

Caption: Troubleshooting workflow for peak tailing.

Resolution and Selectivity Problems

Question 2: I am not achieving the required resolution (R < 2.0) between (+)-tubocurarine and a nearby impurity. How can I improve the separation?

Answer:

Poor resolution between closely eluting peaks can compromise the accuracy of impurity quantification. Here are several strategies to improve resolution, based on the fundamental resolution equation which is dependent on efficiency (N), selectivity (α), and retention factor (k).

1. Optimize Mobile Phase Composition (Selectivity - α):

  • Adjust Organic Modifier Ratio: A small change in the acetonitrile/methanol ratio can sometimes alter the selectivity between two compounds. Try preparing mobile phases with slightly different proportions (e.g., increase or decrease the organic content by 2-5%) to see if resolution improves.

  • Change the Organic Modifier: Methanol and acetonitrile have different solvent properties. If you are using an acetonitrile-based mobile phase, switching to methanol (or a combination) can provide a different selectivity and may resolve the co-eluting peaks.

2. Modify the Stationary Phase (Selectivity - α):

  • While the USP method specifies a C18 (L1) column, not all C18 columns are created equal. Different manufacturers use different silica bases and bonding technologies, resulting in varied residual silanol activity and selectivity. If resolution is a persistent issue, consider trying a C18 column from a different vendor that is known for good peak shape with basic compounds.

3. Increase Column Efficiency (Efficiency - N):

  • Use a Longer Column or Smaller Particle Size: Increasing the column length (e.g., from 150 mm to 250 mm) or decreasing the particle size (e.g., from 5 µm to 3 µm) will increase the number of theoretical plates and generally improve resolution. Be aware that this will also increase backpressure.

  • Lower the Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will also increase the run time.

4. Increase Retention (Retention Factor - k):

  • Decrease the Overall Organic Solvent Content: Reducing the amount of organic solvent in the mobile phase will increase the retention time of all components. For peaks that are not well-retained (eluting close to the void volume), increasing their retention factor (k) can often lead to better separation.

Appearance of Unexpected Peaks

Question 3: I am seeing unexpected peaks in my chromatogram that are not present in the reference standard. What could they be?

Answer:

Unexpected peaks can arise from several sources: the sample itself, the mobile phase, or carryover from previous injections.

1. Degradation Products:

  • (+)-Tubocurarine chloride is particularly susceptible to oxidative degradation.[4] Forced degradation studies have shown that several degradation products can form under oxidative stress. If your sample has been exposed to air or oxidizing agents, these unexpected peaks could be degradants.

  • Solution: Prepare samples fresh and protect them from light and air. Consider sparging your sample solvent with an inert gas like nitrogen. If you suspect degradation, a forced degradation study (e.g., exposing a sample to a small amount of hydrogen peroxide) can help confirm if the unknown peaks match the degradation products.

2. Process-Related Impurities:

  • (+)-Tubocurarine is a natural product isolated from Chondrodendron tomentosum.[2][5] The crude extract contains a complex mixture of alkaloids.[1] Incomplete purification can leave behind structurally related compounds.

  • Stereoisomers, such as l-bebeerine, are known impurities that may be present.[3]

  • If a semi-synthetic route is used, impurities could include starting materials or byproducts, such as incompletely methylated precursors.[6]

3. System Contamination & Carryover:

  • If the unexpected peaks appear in a blank injection (injecting only mobile phase), they are likely from system contamination or carryover from a previous, more concentrated sample.

  • Solution: Run a needle wash or purge the injection port. If contamination persists, clean the system with a strong solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of each component in the USP mobile phase?

  • Acetonitrile and Methanol: These are the organic modifiers used to control the elution strength in a reversed-phase system.

  • Water: The aqueous component of the mobile phase.

  • Tetramethylammonium Hydroxide (TMAH): As discussed, this is a crucial additive that acts as a silanol-masking agent to improve peak shape for the quaternary ammonium analyte.

  • Phosphoric Acid: Used to adjust the mobile phase to a final pH of 4.0, which helps to control the ionization state of the residual silanol groups on the stationary phase.

Q2: Why is a C18 column specified, and are there alternatives? A C18 (L1) column is a general-purpose reversed-phase column that provides good hydrophobic retention for a wide range of molecules. For (+)-tubocurarine, the C18 phase provides the primary retention mechanism. While the USP monograph specifies an L1 packing, modern columns with high-purity silica and advanced end-capping are often better at minimizing silanol interactions and can provide superior peak shapes for basic compounds. If you are developing a new method or optimizing the existing one, consider a C18 column specifically designed for the analysis of basic compounds.

Q3: What are the critical System Suitability Test (SST) parameters I should monitor? According to the USP monograph, the following SST parameters are critical:

  • Resolution (R): The resolution between the two major peaks in the system suitability preparation (containing tubocurarine chloride and phenol) must be not less than 2.0.

  • Tailing Factor (T): The tailing factor for the tubocurarine chloride peak must not be more than 2.0.

  • Relative Standard Deviation (RSD): For replicate injections of the standard preparation, the RSD for the peak area should be within the limits specified by your laboratory's SOP (typically ≤ 2.0%).

Q4: How should I prepare my samples and standards? The USP monograph directs the dissolution of both the reference standard and the sample in the mobile phase.[1] This is a critical step. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion, particularly for early eluting peaks. Always use the mobile phase as the sample diluent whenever possible.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of Mobile Phase (USP Method)
  • Prepare a mixture of acetonitrile and methanol in a 3:2 volume ratio.

  • Allow this organic mixture to equilibrate to room temperature.

  • In a 1-liter graduated cylinder, add 270 mL of the organic mixture.

  • Carefully add 20.0 mL of a 25% tetramethylammonium hydroxide solution in methanol.

  • Add purified water to a final volume of 1 liter.

  • Adjust the final solution to a pH of 4.0 using phosphoric acid.

  • Filter the mobile phase through a 0.45 µm solvent-compatible filter.

  • Degas the mobile phase using vacuum filtration, sonication, or helium sparging before use.

Protocol 2: HPLC System Setup and System Suitability
  • HPLC System: A liquid chromatograph equipped with a UV detector set to 220 nm and a data integration system.

  • Column: 4-mm × 25-cm; L1 packing (C18).

  • Flow Rate: Approximately 1 mL/min.

  • Injection Volume: Approximately 10 µL.

  • System Suitability Preparation: Prepare a solution containing about 0.30 mg/mL of tubocurarine chloride and 0.50 mg/mL of phenol in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the System Suitability Preparation.

    • Verify that the system suitability requirements (Resolution ≥ 2.0, Tailing Factor ≤ 2.0) are met.

    • Proceed with sample analysis only after passing system suitability.

HPLC Method Parameters (Summary Table)

ParameterSpecification
Mobile Phase A mixture of Acetonitrile, Methanol, Water, and 25% TMAH in Methanol, adjusted to pH 4.0 with Phosphoric Acid.
Column L1 (C18), 4-mm × 25-cm
Flow Rate ~ 1 mL/min
Detector Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

System Suitability Requirements (Summary Table)

ParameterAcceptance Criteria
Resolution (R) ≥ 2.0 (between tubocurarine and phenol)
Tailing Factor (T) ≤ 2.0 (for tubocurarine peak)
RSD (%) ≤ 2.0% (for replicate standard injections)

Workflow for Impurity Identification

G Start Start: Analyze (+)-Tubocurarine Chloride Sample via HPLC CheckSST Verify System Suitability (Resolution, Tailing, RSD) Start->CheckSST DetectPeaks Detect and Integrate All Peaks in Sample Chromatogram CheckSST->DetectPeaks CompareStandard Compare with Reference Standard Identify Main Peak and Known Impurities DetectPeaks->CompareStandard UnknownPeak Unknown Peak Detected? CompareStandard->UnknownPeak Investigate Investigate Unknown Peak UnknownPeak->Investigate Yes Report Quantify and Report All Impurities (Known and Unknown) UnknownPeak->Report No Blank Inject Blank (Mobile Phase) Check for Carryover/Contamination Investigate->Blank ForcedDeg Perform Forced Degradation (e.g., Oxidative Stress) Investigate->ForcedDeg LCMS Characterize by LC-MS (Mass-to-Charge Ratio) Investigate->LCMS Blank->Report ForcedDeg->Report LCMS->Report

Caption: General workflow for impurity identification.

References

  • Grover, P., et al. (2023). LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. Journal of Pharmaceutical and Biomedical Analysis, 223, 115148. [Link]

  • Naghaway, J., & Soine, T. O. (1979). Preparation of semisynthetic (+)-tubocurarine chloride. Journal of Pharmaceutical Sciences, 68(5), 655-656. [Link]

  • Wikipedia. (2026). Tubocurarine chloride. [Link]

  • PubChem. Tubocurarine Chloride Anhydrous. [Link]

  • Chen, Z., et al. (1995). Interaction of d-tubocurarine analogs with the Torpedo nicotinic acetylcholine receptor. Journal of Biological Chemistry, 270(52), 31141-31147. [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 4(3), 222-226.
  • Britannica. Tubocurarine. [Link]

Sources

Resolving precipitation issues with high concentration tubocurarine solutions

Author: BenchChem Technical Support Team. Date: February 2026

The Chemistry of Precipitation (The "Why")

To resolve solubility issues with d-tubocurarine chloride (d-Tc), one must understand the thermodynamic and equilibrium forces at play.[1] d-Tc is a benzylisoquinoline alkaloid, typically supplied as a hydrochloride pentahydrate salt.[1] While the salt form is soluble in water, the molecule possesses phenolic hydroxyl groups and tertiary amines that make its solubility highly pH-dependent.[1]

Key Mechanistic Factors[1][2]
  • The pH/pKa Trap: Tubocurarine has a pKa of approximately 7.4 (phenolic group) and roughly 8.0 (tertiary amine).[1] In acidic environments (pH < 6.0), the molecule is protonated and highly polar, maintaining solubility.[1] As the pH approaches physiological levels (7.[1]4) or higher, the molecule deprotonates, shifting toward its free-base form.[1] The free base is significantly less hydrophobic and prone to aggregation, leading to immediate cloudiness or crystallization.[1]

  • The Common Ion Effect: When dissolving d-Tc in high-salt buffers (like 10x PBS) rather than pure water, the high concentration of chloride ions (

    
    ) shifts the equilibrium of the dissolution reaction (
    
    
    
    ) to the left, forcing the salt back out of solution.[1]
  • Temperature Hysteresis: While heating aids initial dissolution, rapid cooling of a supersaturated solution (e.g., placing a fresh 50 mg/mL stock directly into -20°C) induces nucleation and crystal growth that is difficult to reverse.[1]

Troubleshooting Guide (Q&A)

Q1: My solution turned milky immediately after adding NaOH to adjust the pH. Can I save it?

Diagnosis: You have likely exceeded the solubility product constant (


) for the free base form.[1] This occurs frequently when researchers attempt to "neutralize" the stock solution before dilution.[1]
Corrective Action: 
  • Stop adding base.

  • Re-acidify immediately: Add 0.1 M HCl dropwise with vigorous stirring until the solution clears.

  • Protocol Adjustment: Do not adjust the pH of the high-concentration stock (e.g., 10 mM). Keep the stock acidic (pH 3.0–5.0). Only adjust pH after diluting the drug into the final experimental buffer (working concentration), where the lower concentration prevents precipitation.

Q2: I stored my clear 25 mM stock at 4°C, but found needle-like crystals the next day.

Diagnosis: This is "salting out" due to temperature-dependent solubility decrease.[1] At 25 mM (~17-18 mg/mL), you are near the saturation limit for cold storage.[1] Corrective Action:

  • Warm to Redissolve: Place the vial in a 37°C water bath and vortex periodically for 10–15 minutes. Do not sonicate excessively as this can degrade the molecule via local heating/cavitation.[1]

  • Prevention: For long-term storage of high concentrations, store at -20°C (freezing locks the matrix) rather than 4°C (which promotes slow crystal growth).[1] Alternatively, lower the stock concentration to 10 mM.

Q3: Why does my solution precipitate when mixed with barbiturates (e.g., Thiopental)?

Diagnosis: This is a classic chemical incompatibility. Barbiturate solutions are highly alkaline (pH > 10) to maintain their own solubility. Mixing acidic d-Tc with alkaline barbiturates causes an instant pH spike, precipitating the d-Tc free base and potentially forming an insoluble barbiturate-tubocurarine complex.[1] Corrective Action: Never mix these agents in the same syringe or IV line. Flush lines with saline between administrations.

High-Concentration Preparation Protocol

Objective: Prepare a stable 25 mM Stock Solution of d-Tubocurarine Chloride.

Materials:

  • d-Tubocurarine Chloride Pentahydrate (MW: ~771.7 g/mol )[1]

  • Solvent: Degassed, deionized water (Milli-Q) or 0.9% Saline.[1] Avoid PBS for initial dissolution.[1]

  • Acidifier: 0.1 N HCl (optional)

Step-by-Step Workflow:

  • Weighing: Weigh 19.3 mg of d-Tc pentahydrate.

  • Initial Dissolution: Add 0.8 mL of deionized water. Vortex vigorously.

    • Note: If the solution remains hazy, check pH.[1] If pH > 5.5, add 1-2

      
      L of 0.1 N HCl.[1]
      
  • Volume Adjustment: Once clear, add water to a final volume of 1.0 mL.

  • Filtration: Pass through a 0.22

    
    m PVDF or PES syringe filter to remove micro-particulates that act as nucleation sites.
    
  • Storage: Aliquot into light-protective amber vials. Store at -20°C.

Quantitative Data Summary
ParameterLimit / SpecificationNotes
Max Solubility (Water) ~50 mg/mL (approx 73 mM)At 25°C; highly unstable at this limit.[1][2]
Recommended Stock 10 mM – 25 mMBalances concentration with stability.
Stable pH Range 2.5 – 5.0Keep stock acidic.
Precipitation pH > 6.0 (at high conc.)Risk increases as concentration rises.
Incompatible Solvents Diethyl ether, ChloroformPractically insoluble.[1][2][3]

Visualizations

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing precipitation sources in tubocurarine workflows.

Tubocurarine_Troubleshooting Start Precipitation Observed Check_pH Check Solution pH Start->Check_pH Check_Temp Check Storage Temp Check_pH->Check_Temp pH OK (< 5.0) Action_Acidify Action: Lower pH (< 5.0) Use HCl Check_pH->Action_Acidify pH > 6.0 Check_Solvent Check Solvent Composition Check_Temp->Check_Solvent Temp OK Action_Warm Action: Warm to 37°C Vortex Check_Temp->Action_Warm Stored at 4°C Action_Dilute Action: Reduce Salt Conc. (Avoid 10x PBS) Check_Solvent->Action_Dilute High Ionic Strength Result_Clear Solution Clears Action_Acidify->Result_Clear Action_Warm->Result_Clear Action_Dilute->Result_Clear

Diagram 2: Optimal Preparation Workflow

Caption: Step-by-step protocol to minimize common ion effect and pH-shock precipitation.

Prep_Workflow Weigh 1. Weigh d-Tc (Pentahydrate) Dissolve 2. Dissolve in Pure Water Weigh->Dissolve Check 3. Check Clarity (Is it Hazy?) Dissolve->Check Acidify Corrective: Add 0.1N HCl Check->Acidify Yes (Hazy) Filter 4. Filter (0.22 µm) Check->Filter No (Clear) Acidify->Filter Store 5. Store (-20°C, Amber Vial) Filter->Store

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6000, Tubocurarine. Retrieved from [Link]

  • United States Pharmacopeia (USP). Official Monographs: Tubocurarine Chloride. (Referenced via DrugFuture). Retrieved from [Link]

  • Stewart, J. T., Storms, M. L., & Warren, F. W. (2002). Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes.[1][4] International Journal of Pharmaceutical Compounding, 6(4), 308-310.[1][4][5] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Tubocurarine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for receptor binding assays. As Senior Application Scientists, we understand that achieving accurate and reproducible data is paramount. This guide provides in-depth troubleshooting and FAQs specifically focused on a critical, yet often overlooked, parameter: the incubation time for tubocurarine in nicotinic acetylcholine receptor (nAChR) binding assays.

Tubocurarine is a classic non-selective, competitive antagonist of nAChRs. Its primary mechanism is to block the binding of acetylcholine and other agonists at the receptor's ligand-binding sites.[1] Accurate determination of its binding affinity (Kd or Ki) is fundamental, and this hinges on ensuring the binding reaction has reached equilibrium. This guide will walk you through the principles, protocols, and troubleshooting steps to master this aspect of your experiments.

Core Principles: Why Incubation Time is a Master Variable

Before delving into specific problems, it's crucial to understand the kinetics of ligand-receptor interactions. The binding of tubocurarine (L) to a receptor (R) to form a complex (LR) is a reversible process governed by two rate constants: the association rate constant (kon) and the dissociation rate constant (koff).

Equilibrium is the state where the rate of association equals the rate of dissociation. The time it takes to reach this steady-state is not instantaneous and is influenced by several factors:

  • Ligand Concentration: The observed rate of approaching equilibrium (kobs) is dependent on the concentration of the ligand.[2]

  • Receptor Density: The concentration of available receptors can influence binding kinetics.[3]

  • Temperature: Temperature affects the kinetic energy of molecules, thus influencing both kon and koff.[4]

  • Inherent Kinetics of the Ligand: Most importantly, the specific kon and koff values for tubocurarine dictate its binding and unbinding speed. Studies have shown that tubocurarine equilibrates very rapidly with the nicotinic receptor, with a fast association rate.[5][6]

Failure to reach equilibrium is a common pitfall that leads to an underestimation of affinity (i.e., an erroneously high Kd or Ki value).[2] Conversely, excessively long incubations can lead to other problems like ligand degradation or increased non-specific binding.[7][8]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues researchers face when working with tubocurarine incubation times.

Q1: I'm starting a new assay with tubocurarine. What's a reasonable initial incubation time to test?

A general recommendation for many receptor binding assays is to start with an incubation time of 60 to 90 minutes at a controlled temperature (e.g., 30°C or room temperature).[9] However, this should only be considered a preliminary starting point. The binding kinetics of tubocurarine are known to be very rapid.[5][10] Therefore, it is essential to experimentally validate the optimal time for your specific assay conditions (receptor source, buffer composition, etc.).

Q2: How do I experimentally determine the optimal incubation time for my tubocurarine assay?

The most reliable method is to perform an association kinetic experiment , also known as a "time-course" experiment. In this assay, you measure the amount of specific binding at various time points until it reaches a stable plateau. The point at which the binding signal no longer increases represents the attainment of equilibrium. A fail-safe rule is to use an incubation time that is at least 5 times the half-time (t1/2) of the equilibration reaction.[2]

See the Experimental Protocols section below for a detailed step-by-step guide.

Q3: My specific binding signal is very low. Could the incubation time be too short?

Yes, this is a distinct possibility. If the incubation period is insufficient, only a fraction of the total possible specific binding will have occurred, leading to a low signal.

Troubleshooting Steps:

  • Run an Association Kinetic Experiment: This is the definitive way to determine if you are not allowing enough time for equilibrium to be reached.

  • Verify Reagent Quality: Ensure your receptor preparation is active and the tubocurarine (especially if radiolabeled) has not degraded.[11]

  • Optimize Receptor Concentration: Use a sufficient concentration of your receptor preparation (e.g., cell membranes) to yield a robust signal.[7]

Q4: I'm struggling with high non-specific binding (NSB). How can adjusting the incubation time help?

While reaching equilibrium is crucial, excessively long incubation times can sometimes increase non-specific binding.[8] This is because ligands can begin to interact with lower-affinity, non-saturable sites on your filters, plates, or membrane preparations over extended periods.

Strategy:

  • First, perform the association kinetic experiment to find the minimum time required to reach equilibrium.

  • Avoid incubating for significantly longer than this determined time.

  • If NSB is still high, consider other optimization steps such as adding blocking agents like Bovine Serum Albumin (BSA) to your buffer, increasing the number of wash steps, or using pre-soaked filters (e.g., with polyethyleneimine).[7][9]

Q5: Does the concentration of tubocurarine affect the time required to reach equilibrium?

Yes. The observed rate of reaching equilibrium (kobs) is concentration-dependent, as described by the equation: kobs = kon[L] + koff, where [L] is the ligand concentration.[2] This means that at higher concentrations of tubocurarine, equilibrium will be reached faster. Therefore, it is best practice to determine the time to equilibrium using the highest concentration of tubocurarine (or competing radioligand) you plan to use in your subsequent experiments.

Q6: I ran my assay at 4°C to minimize degradation, but now my results are different. Why?

Temperature has a significant impact on binding kinetics.[4] Lowering the temperature will decrease the rate of both association and dissociation, thereby increasing the time required to reach equilibrium. If you change the assay temperature, you must re-determine the optimal incubation time by performing a new association kinetic experiment under the new temperature conditions.

Data & Kinetics Summary

Understanding the published kinetic parameters of tubocurarine can provide a theoretical foundation for your experimental design. Note that these values can vary based on the specific nAChR subtype, species, and experimental conditions.

ParameterValueReceptor/SystemCitation
IC50 41 ± 2 nMMouse muscle nAChR[12][13]
Kd1 (high affinity) 33 ± 6 nMTorpedo postsynaptic membranes[14]
Kd2 (low affinity) 7.7 ± 4.6 µMTorpedo postsynaptic membranes[14]
kon (association rate) 1.2 ± 0.2 x 108 M-1s-1Mouse muscle nAChR[12][13]
koff (dissociation rate) 5.9 ± 1.3 s-1Mouse muscle nAChR[12][13]

These values highlight the rapid association and dissociation kinetics of tubocurarine, reinforcing the need for precise timing in experiments.

Experimental Protocols & Visualizations

Protocol 1: Determining Time to Equilibrium via Association Kinetics

This experiment is essential for optimizing your incubation time. It measures specific binding at multiple time points to identify when a plateau is reached.

Methodology:

  • Preparation: Prepare your receptor membranes, assay buffer, radioligand, and non-specific binding (NSB) control (a saturating concentration of a known nAChR ligand).

  • Assay Setup: For each time point you will test (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes), prepare triplicate tubes/wells for:

    • Total Binding: Receptor + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Receptor + Radioligand + NSB Control Ligand.

  • Initiation: The experiment is time-sensitive. Initiate the binding reaction for all tubes/wells at staggered intervals, working backward from your longest time point. For example, start the 120-minute tubes first, then 30 minutes later start the 90-minute tubes, and so on. This ensures all reactions are terminated simultaneously.

  • Incubation: Incubate all samples at your desired experimental temperature with gentle agitation.[9]

  • Termination: At the end of the staggered schedule, rapidly terminate the binding for all samples simultaneously. This is typically done by vacuum filtration over glass fiber filters (e.g., GF/C), followed by several quick washes with ice-cold wash buffer.[9]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis:

    • Calculate Specific Binding for each time point: Specific Binding = Total Binding - Mean NSB.

    • Plot Specific Binding (in CPM or fmol/mg protein) against Time (in minutes).

    • Identify the time point at which the curve reaches a plateau. The optimal incubation time for all future equilibrium assays is this value or slightly longer.

Workflow Visualization:

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Execution cluster_analysis Data Analysis P1 Prepare Reagents (Membranes, Buffers, Radioligand, NSB Control) S1 Aliquot Triplicates for Total & NSB Binding for each Time Point P1->S1 R1 Initiate Reactions (Staggered Start) S1->R1 R2 Incubate at Constant Temperature R1->R2 R3 Terminate Reactions (Simultaneous Filtration) R2->R3 A1 Quantify Radioactivity R3->A1 A2 Calculate Specific Binding A1->A2 A3 Plot Binding vs. Time A2->A3 A4 Determine Equilibrium Plateau A3->A4

Workflow for Association Kinetic Experiment.

Conceptual Diagram of Equilibrium:

G cluster_0 Binding Over Time cluster_1 Interpretation Binding A Underestimation (Incubation too short) B Optimal Incubation Time (Equilibrium Reached) C Potential for Increased NSB (Incubation too long)

Specific binding approaches a plateau at equilibrium.

Advanced Troubleshooting Guide

Issue Encountered Potential Cause Related to Incubation Time Recommended Action
High variability in IC50 values between experiments. The assay has not reached equilibrium, making it highly sensitive to minor timing variations.Perform an association kinetic experiment to determine the proper incubation time. Ensure this time is strictly adhered to in all subsequent experiments.[15]
My dose-response curve for tubocurarine shows incomplete inhibition at high concentrations. This can be a sign of a non-equilibrium state, where the agonist/radioligand is not fully displaced.Increase the incubation time to ensure true equilibrium is achieved. Verify this with a time-course experiment.
The dissociation (koff) rate appears much slower than published values. Insufficient washing during filtration can trap unbound radioligand, giving the appearance of slow dissociation. While not directly an incubation issue, it's a related timing problem.Optimize the washing steps. Use an adequate volume of ice-cold wash buffer and ensure each wash is rapid to prevent dissociation of specifically bound ligand.[7]
Switching from membrane preps to whole cells changes my binding affinity. The cellular environment can introduce diffusion barriers or other complexities not present in isolated membranes, potentially altering the time needed to reach equilibrium.Re-validate your incubation time using the whole-cell assay format. Do not assume the time determined with membranes will be optimal.

By systematically addressing the incubation time, you build a robust and reliable foundation for all your tubocurarine receptor binding assays, ensuring that the data you generate is both accurate and reproducible.

References
  • The effect of tubocurarine competition on the kinetics of agonist action on the nicotinic receptor. National Institutes of Health. [Link]

  • The kinetics of tubocurarine action and restricted diffusion within the synaptic cleft. National Institutes of Health. [Link]

  • The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. PubMed. [Link]

  • The Kinetics of Inhibition of Nicotinic Acetylcholine Receptors by (+)-Tubocurarine and Pancuronium. ResearchGate. [Link]

  • Kinetics of (+)-tubocurarine blockade at the neuromuscular junction. PubMed. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Magle Chemoswed. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. National Institutes of Health. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. [Link]

  • How to measure and evaluate binding affinities. eLife. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Equilibrium binding of [3H]tubocurarine and [3H]acetylcholine by Torpedo postsynaptic membranes: stoichiometry and ligand interactions. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Bio assay of d-tubocurarine. Slideshare. [Link]

  • (PDF) Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor - Ligand orientation at the binding site. ResearchGate. [Link]

  • Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. SciSpace. [Link]

  • Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. Sword Bio. [Link]

  • Interaction of d-tubocurarine analogs with the Torpedo nicotinic acetylcholine receptor. Methylation and stereoisomerization affect site-selective competitive binding and binding to the noncompetitive site. PubMed. [Link]

  • Bioassay of D-tubocurarine. Pharmacy Concepts. [Link]

  • Bioassay of D-Tubocurarine Methods. Scribd. [Link]

  • The Effect of Tubocurarine Competition on the Kinetics of Agonist Action on the Nicotinic Receptor. Scite.ai. [Link]

  • Tubocurarine chloride. Wikipedia. [Link]

  • d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. PubMed. [Link]

  • Interaction of d-tubocurarine analogs with mutant 5-HT3 receptors. EMBO Press. [Link]

  • (PDF) Orientation of d-Tubocurarine in the Muscle Nicotinic Acetylcholine Receptor-binding Site. ResearchGate. [Link]

  • Taking The Time To Study Competitive Antagonism. National Institutes of Health. [Link]

Sources

Addressing batch-to-batch variability in biological activity of d-tubocurarine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for d-tubocurarine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent challenge of batch-to-batch variability in the biological activity of d-tubocurarine. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental results.

Understanding the Challenge: The Nature of d-Tubocurarine Variability

d-Tubocurarine, a naturally derived benzylisoquinoline alkaloid, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][2][3] Its biological activity is highly dependent on its structural integrity. As a complex natural product, its isolation and purification can lead to minor variations in impurity profiles between batches. Furthermore, its chemical structure makes it susceptible to degradation, which can significantly alter its potency.[4][5] This guide will address the root causes of this variability and provide robust methodologies for its assessment and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in d-tubocurarine's biological activity?

A1: The primary drivers of variability can be categorized into two main areas:

  • Manufacturing and Purification: Being a natural product isolated from Chondrodendron tomentosum, minor variations in the source material and extraction/purification processes can lead to differing levels of related alkaloids and impurities in the final product.[3][6] These impurities may have their own pharmacological activity or can interfere with d-tubocurarine's binding to the nAChR.

  • Chemical Stability and Degradation: d-Tubocurarine is particularly susceptible to oxidative degradation.[4] Improper storage conditions, such as exposure to light, high temperatures, or humidity, can lead to the formation of degradation products with reduced or altered biological activity.[5][7]

Q2: How should I properly store my d-tubocurarine batches to minimize degradation?

A2: To maintain the stability and potency of d-tubocurarine, adhere to the following storage conditions:

Storage ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down chemical degradation reactions.[8]
Light Protect from light by using amber vials or storing in a dark location.d-Tubocurarine can be susceptible to photodegradation.[7]
Humidity Store in a dry environment with a desiccant if necessary.Moisture can promote hydrolysis and other degradation pathways.[7]
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation.[4]

Q3: We've observed a gradual decrease in the effect of d-tubocurarine in our long-term in vitro experiments, even with the same batch. What could be the cause?

A3: This phenomenon is likely tachyphylaxis, a rapid decrease in response to a drug after repeated administration.[9] With d-tubocurarine, this can occur due to receptor desensitization or internalization at the neuromuscular junction with prolonged exposure. To mitigate this, consider using a lower concentration, increasing the washout periods between applications, or preparing fresh dilutions more frequently during the experiment.

Troubleshooting Guide for Bioassays

Unexpected results in bioassays are a common challenge. This section provides a systematic approach to troubleshooting.

Scenario 1: A new batch of d-tubocurarine shows significantly lower potency than the previous batch in our rat phrenic nerve-diaphragm preparation.

  • Possible Cause 1: Degradation of the new batch.

    • Troubleshooting Step:

      • Verify the storage conditions of the new batch from the time of receipt.

      • Perform a side-by-side comparison with a trusted reference standard of d-tubocurarine.

      • Consider analytical characterization (e.g., HPLC) to assess the purity and identify potential degradation products.[4]

  • Possible Cause 2: Inaccurate solution preparation.

    • Troubleshooting Step:

      • Recalculate all dilutions.

      • Use a recently calibrated balance for weighing the compound.

      • Ensure complete solubilization of the d-tubocurarine in the vehicle.

  • Possible Cause 3: Changes in the experimental setup.

    • Troubleshooting Step:

      • Confirm the temperature of the organ bath is stable, as temperature can influence potency.[10]

      • Check the composition and pH of the physiological salt solution.[11][12]

      • Ensure the stimulation parameters (frequency, voltage) for the phrenic nerve are consistent with previous experiments.

Scenario 2: We are observing inconsistent results in our rabbit head-drop bioassay, with high variability between animals.

  • Possible Cause 1: Biological variability in the animals.

    • Troubleshooting Step:

      • Ensure all rabbits are of a similar weight and age.[13]

      • Acclimatize the animals to the experimental environment before the assay to reduce stress.[13][14]

      • Implement a crossover design where each animal receives both the standard and test preparations on different days to minimize inter-animal variability.[13][14]

  • Possible Cause 2: Inconsistent administration of the drug.

    • Troubleshooting Step:

      • Use a calibrated infusion pump for consistent delivery of the d-tubocurarine solution into the marginal ear vein.[14]

      • Ensure the injection is administered smoothly and at a constant rate.

  • Possible Cause 3: Subjective endpoint determination.

    • Troubleshooting Step:

      • Clearly define the "head-drop" endpoint and ensure all personnel are trained to recognize it consistently. The endpoint is reached when the neck muscles are fully relaxed, and the rabbit cannot lift its head.[14]

      • Consider using a blinded observer to score the endpoint to reduce bias.

Experimental Protocols

Protocol 1: In Vitro Bioassay using the Rat Phrenic Nerve-Diaphragm Preparation

This protocol assesses the potency of a test batch of d-tubocurarine by comparing its ability to inhibit nerve-stimulated muscle contraction against a reference standard.

Materials:

  • Male Wistar rats (200-250g)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • d-Tubocurarine reference standard and test batch

  • Organ bath with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force-displacement transducer and data acquisition system

  • Stimulator for nerve stimulation

Procedure:

  • Preparation of the Tissue:

    • Humanely euthanize a rat and dissect out the phrenic nerve-hemidiaphragm preparation.

    • Mount the preparation in the organ bath containing Krebs-Henseleit solution at 37°C and aerate with 95% O2, 5% CO2.

    • Attach the diaphragm to the force-displacement transducer.

  • Equilibration and Stimulation:

    • Allow the preparation to equilibrate for at least 30 minutes, with regular washing every 10-15 minutes.

    • Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.5 ms) at a low frequency (e.g., 0.1 Hz) to elicit consistent twitch responses.

  • Dose-Response Curve Generation:

    • Once a stable baseline twitch height is achieved, add the d-tubocurarine reference standard to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

    • Record the percentage inhibition of the twitch height for each concentration.

    • Thoroughly wash the preparation to return to the baseline twitch height.

  • Testing the New Batch:

    • Repeat the cumulative dose-response curve generation with the test batch of d-tubocurarine.

  • Data Analysis:

    • Plot the log-concentration versus the percentage inhibition for both the reference standard and the test batch.

    • Calculate the EC50 (concentration that produces 50% of the maximal inhibition) for both batches. The relative potency can be determined by the ratio of the EC50 values.

Protocol 2: In Vivo Rabbit Head-Drop Bioassay

This bioassay determines the potency of a test sample by comparing the dose required to produce a defined endpoint (head-drop) with that of a standard preparation.[13][14][15]

Materials:

  • Healthy rabbits of the same strain (weighing 2-2.5 kg)[13]

  • d-Tubocurarine reference standard and test batch, prepared in sterile saline (e.g., 0.012% w/v)[15]

  • Infusion pump

  • Rabbit restrainers

  • Reversal agents on standby (e.g., neostigmine and atropine)[13][14]

Procedure:

  • Animal Preparation:

    • Acclimatize rabbits to the laboratory environment and restrainers to minimize stress.[13]

    • Divide the rabbits into two groups.

  • Infusion:

    • Place a rabbit in a restrainer, allowing free movement of the head.

    • Infuse the standard d-tubocurarine solution into the marginal ear vein of the rabbits in the first group at a constant rate (e.g., 0.4 ml/min).[14]

    • Infuse the test d-tubocurarine solution into the rabbits of the second group at the same constant rate.

  • Endpoint Determination:

    • Continue the infusion until the "head-drop" endpoint is reached. This is characterized by the complete relaxation of the neck muscles, preventing the rabbit from lifting its head.[14]

    • Record the total volume of solution infused for each rabbit.

  • Crossover Design:

    • After a suitable washout period (at least 24 hours), perform the assay again, with the group that initially received the standard now receiving the test solution, and vice versa.[13]

  • Data Analysis:

    • Calculate the mean dose of the standard and test solutions required to produce the head-drop endpoint.

    • The potency of the test sample relative to the standard can be calculated from the ratio of the mean doses.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and processes.

cluster_0 Neuromuscular Junction cluster_1 d-Tubocurarine Action Nerve_Terminal Nerve Terminal ACh_Vesicles ACh Vesicles Nerve_Terminal->ACh_Vesicles Action Potential Arrives Ca_Channel Voltage-gated Ca2+ Channel ACh Acetylcholine (ACh) ACh_Vesicles->ACh Exocytosis Ca_Channel->ACh_Vesicles Ca2+ Influx nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_Influx Na+ Influx nAChR->Na_Influx Channel Opens Muscle_Fiber Muscle Fiber Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction d_TC d-Tubocurarine d_TC->nAChR Competitively Blocks

Caption: Mechanism of d-tubocurarine at the neuromuscular junction.

cluster_0 Rabbit Head-Drop Bioassay Workflow start Start animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep infusion Constant Rate Infusion (Standard vs. Test Batch) animal_prep->infusion endpoint Observe for Endpoint ('Head-Drop') infusion->endpoint record_dose Record Infused Volume/Dose endpoint->record_dose crossover Crossover Design (After Washout Period) record_dose->crossover crossover->infusion Repeat with Swapped Groups analysis Data Analysis (Compare Mean Doses) crossover->analysis After Both Phases end End analysis->end

Sources

Safety Operating Guide

(+)-Tubocurarine Chloride Pentahydrate: Safe Handling and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

(+)-Tubocurarine chloride pentahydrate is a potent non-depolarizing neuromuscular blocker. In a research setting, it presents a critical safety risk: respiratory paralysis upon accidental ingestion, inhalation of dust, or parenteral exposure.

Unlike standard organic waste, this substance cannot simply be "bulked" with general solvents. It requires a Chain of Custody approach from the bench to the incinerator. The protocols below prioritize containment and incineration over in-lab chemical deactivation, which is often unreliable for complex alkaloids.

Core Hazard Profile
PropertyDataCritical Implication
CAS Number 6989-98-6Unique identifier for waste labeling.[1]
Toxicity (LD50) ~150 mg/kg (Oral, Mouse)Highly Toxic.[2] Small amounts of dust are dangerous.
Target Organ Nicotinic Acetylcholine ReceptorsCauses diaphragm paralysis; victim remains conscious but cannot breathe.
RCRA Status Non-specific (check state lists)Treat as Acutely Hazardous. Do not drain dispose.
DOT Shipping UN 1544 or UN 2811Class 6.1 (Poison).

Regulatory & Environmental Framework

While (+)-Tubocurarine is not explicitly "P-listed" (acutely hazardous) under federal US RCRA regulations (40 CFR 261.33) like nicotine or epinephrine, it must be managed as hazardous pharmaceutical waste due to its toxicity profile.

  • Prohibition: NEVER pour tubocurarine solutions down the sink. It is persistent in aquatic environments and violates the Clean Water Act in most jurisdictions.

  • Disposal Method: The only acceptable disposal method is high-temperature incineration (combustion chamber >1000°C) equipped with scrubbers. This ensures the complete destruction of the alkaloid structure.

Operational Disposal Protocols

A. Solid Waste (Powder, Spilled Solids, Contaminated Wipes)

The "Double-Bag" Rule serves as a self-validating containment check.

  • Segregation: Do not mix with oxidizers or reactive metals.

  • Primary Containment: Place the waste (weigh boats, gloves, powder residue) into a clear, 4-mil polyethylene bag. Seal with tape.

  • Secondary Containment: Place the primary bag into a second clear bag or a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "(+)-Tubocurarine Chloride, Solid Debris"

    • Hazard Checkbox: Toxic.[2][3][4]

B. Liquid Waste (Stock Solutions, Cell Media)

Causality: Aqueous solutions of tubocurarine are stable. Evaporation is not a disposal method.

  • Container: Use a dedicated amber glass or HDPE waste carboy.

  • Solvent Compatibility: Tubocurarine is soluble in water and alcohol.[2] It is compatible with standard "Aqueous Toxic" or "Organic Toxic" waste streams, provided no oxidizers (like Nitric Acid) are present.

  • Volume Log: Record the exact volume and concentration added to the carboy. This is vital for the waste vendor to calculate the total toxic load.

C. Sharps & Vials

Risk: Needlestick injury is the fastest route to respiratory arrest.

  • Immediate Disposal: Do not recap needles. Drop the entire syringe/needle assembly into a Red Biohazard/Sharps Container specifically tagged for "Chemical Contamination."

  • Empty Vials: Vials that contained tubocurarine are considered "P-listed equivalent" by best practice. Do not trash. Place them in the Sharps container or a rigid container for incineration.

Decontamination of Laboratory Surfaces

If powder is spilled, do not dry sweep . This generates aerosolized neurotoxins.

  • PPE: N95 respirator (minimum) or P100, double nitrile gloves, safety goggles.

  • Wet Wipe Method: Cover the spill with paper towels soaked in water or 70% ethanol to dampen the powder.

  • Collection: Scoop up the damp material and place it in the solid waste stream (Protocol A).

  • Surface Wash: Wash the area 3 times with soap and water. The surfactant helps lift the alkaloid from the surface better than organic solvents alone.

Workflow Visualization

The following diagram outlines the decision logic for disposing of (+)-Tubocurarine. This ensures no step is missed in the chain of custody.

TubocurarineDisposal Start Waste Generation: (+)-Tubocurarine Chloride Decision Determine Waste Type Start->Decision Solid Solid Waste (Powder, Wipes, PPE) Decision->Solid Dry/Debris Liquid Liquid Waste (Stock Solutions) Decision->Liquid Aqueous/Solvent Sharps Sharps/Glass (Needles, Vials) Decision->Sharps Needles/Glass ActionSolid 1. Dampen if powder 2. Double Bag (4-mil poly) 3. Place in Rigid Container Solid->ActionSolid ActionLiquid 1. Pour into Toxic Carboy 2. Log Concentration 3. Cap Tightly Liquid->ActionLiquid ActionSharps 1. Do NOT Recap 2. Place in Chem-Sharps Bin 3. Seal when 3/4 full Sharps->ActionSharps Labeling LABELING: 'Toxic - Tubocurarine' UN 1544 / UN 2811 ActionSolid->Labeling ActionLiquid->Labeling ActionSharps->Labeling Storage Satellite Accumulation Area (Locked, Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Licensed Vendor) Storage->Disposal

Figure 1: Decision tree for the segregation and disposal of (+)-Tubocurarine waste streams. Note the convergence on high-temperature incineration.

Emergency Response (Medical)

This section is critical for the "Trustworthiness" of your safety plan. Ensure a "Rescue Kit" is available if working with high concentrations.

  • In case of Exposure (Ingestion/Injection):

    • Call Emergency Services immediately. State "Neuromuscular Blocker Exposure."

    • Ventilation: The primary threat is respiratory failure. Be prepared to provide artificial respiration (Bag-Valve-Mask) until EMS arrives.

    • Antidote: Clinicians may administer Neostigmine or Edrophonium (acetylcholinesterase inhibitors) with Atropine, but this is a medical decision, not a first-aid procedure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5979, Tubocurarine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Tubocurarine chloride pentahydrate
Reactant of Route 2
(+)-Tubocurarine chloride pentahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.